Verubecestat TFA
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O3S.C2HF3O2/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14;3-2(4,5)1(6)7/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25);(H,6,7)/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYVOIVLGITLBF-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F5N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Verubecestat TFA: A Potent Dual Inhibitor of BACE1 and BACE2 for Alzheimer's Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Verubecestat (MK-8931) is a potent, orally bioavailable small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and its homolog BACE2. Developed by Merck, Verubecestat was a leading candidate in the pursuit of a disease-modifying therapy for Alzheimer's disease (AD). The trifluoroacetate (TFA) salt is a common form used in preclinical research. This technical guide provides a comprehensive overview of Verubecestat TFA, focusing on its inhibitory activity, experimental protocols for its evaluation, and the relevant biological pathways.
The central hypothesis behind the development of BACE1 inhibitors is the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary trigger for the neurodegenerative processes in AD. BACE1 is the rate-limiting enzyme in the production of Aβ from the amyloid precursor protein (APP). By inhibiting BACE1, Verubecestat aims to reduce the production of Aβ peptides, thereby slowing or preventing the progression of AD.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency and pharmacokinetic properties of Verubecestat.
Table 1: In Vitro Inhibitory Potency of Verubecestat
| Target | Species | Assay Type | Potency (Kᵢ) | Reference |
| BACE1 | Human | Purified Enzyme | 2.2 nM | [1] |
| BACE1 | Mouse | Purified Enzyme | 3.4 nM | [2] |
| BACE2 | Human | Purified Enzyme | 0.38 nM | [1] |
Table 2: Cellular Potency of Verubecestat in Reducing Aβ Levels
| Analyte | Cell Line | Potency (IC₅₀) | Reference |
| Aβ40 | HEK293 APPSwe/Lon | 2.1 nM | [1] |
| Aβ42 | HEK293 APPSwe/Lon | 0.7 nM | [1] |
| sAPPβ | HEK293 APPSwe/Lon | 4.4 nM | [1] |
Table 3: Selectivity of Verubecestat Against Other Aspartyl Proteases
| Protease | Selectivity vs. BACE1 | Reference |
| Cathepsin D | >45,000-fold | [3] |
| Cathepsin E | >45,000-fold | [3] |
| Pepsin | >45,000-fold | [3] |
| Renin | ~15,000-fold | [3] |
Table 4: Pharmacokinetic Properties of Verubecestat in Preclinical Species
| Species | Route | T₁/₂ (hours) | CL (mL/min/kg) | Vₛₛ (L/kg) | Reference |
| Sprague-Dawley Rat | IV (3 mg/kg) | 1.9 | 46 | 5.4 | [1] |
| Cynomolgus Monkey | IV (1 mg/kg) | 4.9 | 21 | 7.5 | [1] |
| Beagle Dog | IV (1 mg/kg) | 9.7 | 4.3 | 2.7 | [1] |
Experimental Protocols
BACE1 and BACE2 Inhibition Assay (FRET-based)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds like Verubecestat against purified BACE1 and BACE2 enzymes using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Purified recombinant human BACE1 or BACE2 enzyme
-
BACE1/2 FRET substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Add a small volume (e.g., 5 µL) of the diluted Verubecestat or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add the BACE1 or BACE2 enzyme solution (e.g., 10 µL) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate solution (e.g., 5 µL) to each well.
-
Immediately begin monitoring the increase in fluorescence signal using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair. The cleavage of the substrate by the enzyme separates the fluorophore and quencher, leading to an increase in fluorescence.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each Verubecestat concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the percent inhibition data to a four-parameter logistic equation. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the Kₘ of the substrate is known.
Cellular Aβ40 and Aβ42 Reduction Assay
This protocol outlines a method to assess the ability of Verubecestat to inhibit BACE1 activity in a cellular context by measuring the reduction of secreted Aβ40 and Aβ42.
Materials:
-
HEK293 cells stably overexpressing a human APP substrate (e.g., with the Swedish and London mutations, APPSwe/Lon)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well cell culture plates
-
Meso Scale Discovery (MSD) Aβ peptide assay kits (or equivalent ELISA kits)
-
MSD instrument (or other suitable plate reader)
Procedure:
-
Seed the HEK293-APPSwe/Lon cells into 96-well plates at a density that allows for logarithmic growth during the experiment.
-
The following day, prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Verubecestat or vehicle (DMSO in medium).
-
Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
After incubation, collect the conditioned medium from each well.
-
Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using an MSD Aβ peptide assay kit according to the manufacturer's instructions. This is a sandwich immunoassay that uses specific capture and detection antibodies for Aβ40 and Aβ42.
-
Calculate the percent reduction of Aβ40 and Aβ42 for each Verubecestat concentration relative to the vehicle-treated cells.
-
Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflows
Amyloidogenic and Physiological BACE1/BACE2 Pathways
The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway and highlights other physiological substrates of both BACE1 and BACE2 that could be affected by Verubecestat treatment.
Caption: BACE1/2 pathways affected by Verubecestat.
Drug Discovery and Development Workflow for a BACE1 Inhibitor
This diagram outlines the typical workflow for the discovery and preclinical development of a BACE1 inhibitor like Verubecestat.
Caption: BACE1 inhibitor drug discovery workflow.
Conclusion
This compound is a well-characterized, potent dual inhibitor of BACE1 and BACE2. Its high affinity and ability to reduce Aβ levels in both in vitro and in vivo models made it a significant tool in Alzheimer's disease research. Although clinical trials with Verubecestat were discontinued due to a lack of efficacy in patients with mild-to-moderate and prodromal AD, the compound remains a valuable research tool for studying the roles of BACE1 and BACE2 in both health and disease. The detailed protocols and data presented in this guide are intended to facilitate further research into the complex biology of these important enzymes and the development of future therapeutic strategies for neurodegenerative disorders.
References
Investigating the role of Verubecestat TFA in amyloid beta reduction
An In-depth Technical Guide to the Role of Verubecestat in Amyloid-Beta Reduction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia. A central theory in its pathogenesis is the amyloid hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary trigger in the disease cascade.[1][2] These peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and γ-secretase.[3]
BACE1 is the rate-limiting enzyme in Aβ production, making it a key therapeutic target for reducing amyloid pathology.[4][5] Verubecestat (MK-8931) is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of BACE1.[6] Developed by Merck, it was one of the first BACE1 inhibitors to advance to late-stage clinical trials.[7] This document provides a detailed technical overview of Verubecestat, its mechanism of action, its profound effects on Aβ levels, the experimental methods used for its evaluation, and its ultimate clinical outcomes.
Mechanism of Action: BACE1 Inhibition
Verubecestat functions as a potent and selective inhibitor of the aspartyl protease BACE1.[8][9] In the amyloidogenic pathway, BACE1 cleaves APP to produce a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase, releasing Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[5]
Verubecestat binds to the active site of BACE1, with its amidine moiety forming hydrogen bonds with the catalytic dyad of the enzyme.[6] This potent inhibition blocks the initial cleavage of APP, thereby preventing the formation of both sAPPβ and all downstream Aβ peptides.[4][10] This shifts APP processing toward the non-amyloidogenic pathway, where it is cleaved by α-secretase, precluding Aβ formation.
Signaling Pathway Diagram
The following diagram illustrates the APP processing pathways and the inhibitory action of Verubecestat.
Caption: APP processing pathways and the inhibitory action of Verubecestat on BACE1.
Quantitative Data on Amyloid-Beta Reduction
Verubecestat demonstrated robust, dose-dependent, and sustained reductions of Aβ peptides and sAPPβ across preclinical species and in human clinical trials. The following tables summarize the key quantitative findings.
Table 1: Preclinical Aβ Reduction in Animal Models
| Species | Dose | Matrix | Analyte | % Reduction | Source |
|---|---|---|---|---|---|
| Rat | 3 mg/kg (oral) | CSF | Aβ40 | ~72% (peak) | [11] |
| Rat | 10 mg/kg (oral) | CSF | Aβ40 | ~81% (peak) | [11] |
| Cynomolgus Monkey | Single oral dose | CSF, Cortex | Aβ40 | Dramatic lowering | [5][8] |
| Tg2576-AβPPswe Mice | Chronic Treatment | Plasma | Aβ40/Aβ42 | >90% | [12] |
| Tg2576-AβPPswe Mice | Chronic Treatment | CSF | Aβ40/Aβ42 | 62% - 68% |[12] |
Table 2: Phase I Clinical Trial Aβ Reduction in Humans (Mild-to-Moderate AD Patients)
| Dose (once daily) | Duration | Matrix | Analyte | % Reduction (from baseline) | Source |
|---|---|---|---|---|---|
| 12 mg | 7 days | CSF | Aβ40 | 57% | [1][5] |
| 40 mg | 7 days | CSF | Aβ40 | 79% | [1][5] |
| 60 mg | 7 days | CSF | Aβ40 | 84% | [1][5][13] |
| 12 mg | 7 days | CSF | Aβ42 | 57% | [13] |
| 40 mg | 7 days | CSF | Aβ42 | 79% | [13] |
| 60 mg | 7 days | CSF | Aβ42 | 84% | [13] |
| 12-60 mg | 7 days | CSF | sAPPβ | Similar range to Aβ40/42 |[5] |
Table 3: Phase III (EPOCH Trial) Aβ Reduction in Mild-to-Moderate AD Patients
| Dose (once daily) | Duration | Matrix | Analyte | % Reduction | Source |
|---|---|---|---|---|---|
| 12 mg | 78 weeks | CSF | Aβ Peptides | 63% | [7] |
| 40 mg | 78 weeks | CSF | Aβ Peptides | 81% | [7] |
| 12 mg | Not Specified | CSF | Aβ40 | ~70% | [14][15] |
| 40 mg | Not Specified | CSF | Aβ40 | >80% |[14][15] |
Experimental Protocols
The evaluation of Verubecestat's pharmacodynamic effects relied on precise and validated bioanalytical methods.
Protocol: Quantification of Aβ in Cerebrospinal Fluid
The measurement of Aβ40 and Aβ42 in CSF is typically performed using immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) or MSD (Meso Scale Discovery) electrochemiluminescence assays.[16] A standardized pre-analytical protocol is critical for reliable results.[17]
Methodology:
-
Sample Collection: CSF is collected via lumbar puncture. It is recommended to discard the first 2 mL to avoid contamination.[16][17]
-
Pre-analytical Handling:
-
Tube Selection: CSF should be collected directly into low-bind polypropylene tubes to prevent Aβ peptides from adhering to the tube walls, which can artificially lower measured concentrations.[17]
-
Processing: For non-blood-contaminated samples, centrifugation is not required. If blood contamination is visible, centrifugation and storage at 4°C are recommended to mitigate effects.[16]
-
Storage: Samples can be stored at 2-8°C for up to 15 days or at -80°C for long-term storage.[16][17] Freeze-thaw cycles should be avoided.[8]
-
-
Immunoassay Procedure (General Steps):
-
A 96-well plate is coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42.
-
The plate is blocked to prevent non-specific binding.
-
CSF samples, calibrators, and quality controls are added to the wells and incubated.
-
After washing, a labeled detection antibody (e.g., with a reporter enzyme or electrochemiluminescent tag) specific for the N-terminus of Aβ is added.
-
Following another wash step, a substrate is added. The resulting signal (colorimetric, fluorescent, or luminescent) is proportional to the amount of Aβ in the sample.
-
-
Data Analysis: A standard curve is generated using the calibrators, and the concentration of Aβ in the unknown samples is interpolated from this curve.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the quantification of Aβ in CSF samples.
Protocol: BACE1 Activity Assay
To confirm the inhibitory activity of compounds like Verubecestat, a direct enzymatic assay is used. A common method is a fluorogenic assay using a peptide substrate.[18][19]
Methodology:
-
Reagents & Components:
-
Enzyme: Purified, recombinant human BACE1 enzyme.[18]
-
Substrate: A synthetic peptide containing the BACE1 cleavage site, flanked by a fluorophore and a quencher. When the peptide is intact, the quencher suppresses the fluorophore's signal.[18]
-
Assay Buffer: A buffer optimized for BACE1 enzymatic activity.
-
Inhibitor: The test compound (e.g., Verubecestat) at various concentrations.
-
Plate: A black 96-well plate to minimize background fluorescence.[18]
-
-
Assay Procedure:
-
The reaction is set up in the wells of the 96-well plate. A typical setup includes wells for background (no enzyme), positive control (enzyme, no inhibitor), and test conditions (enzyme + inhibitor).[19]
-
The BACE1 enzyme is pre-incubated with the inhibitor (or vehicle control) in the assay buffer.
-
The reaction is initiated by adding the fluorogenic peptide substrate to all wells.
-
-
Measurement & Analysis:
-
The plate is incubated, and the fluorescence intensity is measured over time using a plate reader.
-
As BACE1 cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.[18]
-
The rate of this increase is proportional to BACE1 activity.
-
The inhibitory effect of Verubecestat is determined by comparing the reaction rates in the presence of the inhibitor to the positive control. Data can be used to calculate an IC50 value.
-
Clinical Outcomes and Discontinuation
Verubecestat was evaluated in two large Phase III clinical trials:
Despite the clear and potent reduction of Aβ in the central nervous system, Merck announced the discontinuation of both trials. The EPOCH trial was stopped in February 2017 after an external data monitoring committee concluded there was "virtually no chance of finding a positive clinical effect".[14][20] Similarly, the APECS study was halted in February 2018 for the same reason, with the committee concluding that the potential benefits did not outweigh the risks.[21][22][23]
While Verubecestat successfully engaged its target, it failed to slow cognitive or functional decline in patients.[7][14] Furthermore, some adverse events, including rash, falls, and hair color changes, were reported more frequently in the treatment groups.[7][24]
Conclusion
Verubecestat stands as a powerful demonstration of successful target engagement for a CNS drug. It is a potent BACE1 inhibitor that profoundly and consistently reduces the production of amyloid-beta peptides in both preclinical models and human subjects.[4][10] However, this robust biochemical effect did not translate into clinical benefit for patients with prodromal or mild-to-moderate Alzheimer's disease.[2] The failure of Verubecestat, and other BACE1 inhibitors, has prompted a critical re-evaluation of the amyloid hypothesis, particularly concerning the timing of intervention and the possibility that simply lowering Aβ production in later stages of the disease is insufficient to alter its course. The findings underscore the complexity of AD and highlight the ongoing challenges in developing disease-modifying therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lessons that can be learnt from the failure of verubecestat in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fmda.org [fmda.org]
- 4. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmatimes.com [pharmatimes.com]
- 14. Unblinded data show extent of verubecestat’s failure in mild-moderate Alzheimer’s | MDedge [mdedge.com]
- 15. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 16. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pre‐analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merck.com [merck.com]
- 21. merck.com [merck.com]
- 22. “An Unrelenting Disaster Zone”: Merck’s Alzheimer’s Drug Fails in Phase III - BioSpace [biospace.com]
- 23. Merck overturns APECS Study assessing Verubecestat (MK-8931) [pharmajournalist.com]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Initial Safety and Tolerability Profile of Verubecestat (MK-8931) in Humans
Introduction
Verubecestat (MK-8931) is an orally administered, potent inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which ultimately leads to the production of amyloid-beta (Aβ) peptides.[3][4] The accumulation of Aβ peptides in the brain is considered a central event in the pathophysiology of Alzheimer's disease (AD).[5] As a BACE1 inhibitor, Verubecestat was developed with the therapeutic goal of reducing Aβ production, thereby slowing the progression of AD.[6] Despite showing robust Aβ reduction in early trials, its development was halted in later stages due to a lack of efficacy and the emergence of certain adverse events.[7][8] This guide provides a detailed technical overview of the initial safety and tolerability data for Verubecestat from its human clinical trials.
Mechanism of Action: BACE1 Inhibition
Verubecestat functions by selectively inhibiting BACE1, the rate-limiting enzyme in the production of Aβ peptides.[4] By blocking BACE1, Verubecestat prevents the cleavage of APP into the sAPPβ and C99 fragments, thus reducing the substrate available for subsequent cleavage by γ-secretase and ultimately lowering the levels of Aβ40 and Aβ42 in the brain and cerebrospinal fluid (CSF).[2][9]
Phase 1 Clinical Studies
The initial evaluation of Verubecestat in humans focused on its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy volunteers and individuals with mild-to-moderate AD. These studies were crucial for establishing the preliminary safety profile and for dose selection in later-phase trials.
Experimental Protocols: Phase 1
Study Designs: The Phase 1 program included randomized, placebo-controlled, single- and multiple-ascending dose studies.[1][10]
-
Participants: Studies enrolled healthy young adults (ages 19-45), healthy elderly subjects, and patients with mild-to-moderate AD.[1][10][11] A study in healthy Japanese adults was also conducted to assess potential ethnic differences.[12]
-
Dosing Regimens:
-
Single-Dose Studies: Healthy subjects received single oral doses of Verubecestat ranging from 2.5 mg to 550 mg or placebo.[11] In a study with healthy elderly subjects, a single 100 mg dose was administered.[1]
-
Multiple-Dose Studies: Healthy subjects received once-daily doses from 10 mg to 250 mg for 14 days.[11] Patients with AD received once-daily doses of 12 mg, 40 mg, and 60 mg for seven days.[10] Healthy elderly subjects received 30, 80, and 120 mg once daily for 28 days.[1]
-
-
Safety and Tolerability Assessments: Safety endpoints included the monitoring and recording of all adverse events (AEs), clinical laboratory tests (hematology, chemistry, urinalysis), vital signs, and electrocardiograms (ECGs).[1][10] In studies involving patients, cerebrospinal fluid (CSF) was collected via lumbar catheter to measure Aβ levels as a pharmacodynamic marker.[10]
Summary of Initial Safety and Tolerability Data (Phase 1)
Across Phase 1 studies, Verubecestat was generally well-tolerated in both healthy volunteers and patients with AD.[10][11]
| Study Population | Dosing Regimen | Key Findings | Adverse Events | Reference |
| Healthy Volunteers & AD Patients | Single and multiple doses (up to 60 mg for 7 days in AD patients) | Generally well-tolerated; No dose-dependent increase in AEs observed. No study discontinuations due to AEs. | Headache, nasal congestion, dizziness. | [10] |
| Healthy Elderly Subjects | Single dose (100 mg) and multiple doses (30, 80, 120 mg for 28 days) | Generally well-tolerated. Three subjects reported AEs considered related to verubecestat after a single dose. | Not specified in detail, but considered generally well-tolerated. | [1][11] |
| Healthy Japanese Adults | Single doses (20, 100, 450 mg) and multiple doses (80, 150 mg for 14 days) | Well-tolerated. | Not specified in detail, but considered well-tolerated. | [12] |
No statistically significant changes related to the administration of Verubecestat were noted in vital signs or laboratory assessments, including liver function tests.[10]
Phase 2/3 Clinical Studies (EPOCH & APECS)
While this guide focuses on the initial safety profile, the more extensive data from the large-scale, long-term Phase 2/3 trials (EPOCH for mild-to-moderate AD and APECS for prodromal AD) are critical for a comprehensive understanding of Verubecestat's safety. These trials were ultimately terminated for futility, but their safety data revealed important signals not apparent in the shorter Phase 1 studies.[7][8][13]
Experimental Protocols: Phase 2/3
Study Designs: Both EPOCH (NCT01739348) and APECS (NCT01953601) were randomized, double-blind, placebo-controlled trials.[7][14]
-
Participants:
-
Dosing Regimens: Participants were randomized to receive once-daily oral doses of Verubecestat 12 mg, Verubecestat 40 mg, or placebo for up to 104 weeks (APECS) or 78 weeks (EPOCH).[7][14]
-
Safety and Tolerability Assessments: Comprehensive safety monitoring was conducted throughout the trials. This included recording all adverse events, with prespecified "events of clinical interest" (ECI) subject to additional reporting.[7] These ECIs were based on signals from preclinical studies or other amyloid-lowering treatments and included rash, hypopigmentation, suicidal ideation, and amyloid-related imaging abnormalities (ARIA).[7] Suicidality was formally assessed at every clinic visit using the Columbia Suicide Severity Rating Scale (C-SSRS).[7]
Summary of Safety and Tolerability Data (Phase 3 - EPOCH Trial)
In the 78-week EPOCH trial, Verubecestat was associated with a higher incidence of adverse events compared to placebo.[7]
| Adverse Event Category | Placebo (n=653) | Verubecestat 12 mg (n=652) | Verubecestat 40 mg (n=652) | Reference |
| Any Adverse Event (%) | 82% | 89% | 92% | [7] |
| Discontinuation due to AE (%) | 6% | 8% | 9% | [7] |
| Falls and Injuries (%) | Not specified | Increased vs. Placebo | Increased vs. Placebo | [7] |
| Rash (%) | Not specified | Increased vs. Placebo | Increased vs. Placebo | [7] |
| Sleep Disturbance (%) | 5% | 10% | 8% | [7] |
| Suicidal Ideation (%) | 3% | 6% | 6% | [7] |
| Weight Loss (%) | 3% | 6% | 6% | [7] |
| Hair Color Change (%) | 0% | 2% | 3% | [7] |
Note: Specific percentages for falls/injuries and rash were described as increased versus placebo but not explicitly quantified in the provided search result abstract.
Adverse events that were notably increased with Verubecestat treatment included falls, injuries, suicidal ideation, weight loss, sleep disturbance, rash, and changes in hair color.[7] Most of these events were mild to moderate in severity.[7] The treatment differences in falls and injuries appeared to increase over the duration of the trial, whereas the difference in suicidal ideation emerged within the first 3 months and did not appear to increase after 6 months.[7] The APECS trial in prodromal AD showed a broadly similar safety and tolerability profile.[15]
Conclusion
The initial safety and tolerability profile of Verubecestat from Phase 1 studies in humans was favorable, with the drug being generally well-tolerated at single and multiple doses for up to 28 days.[1][10] Common adverse events were mild and included headache and dizziness.[10] However, longer-term and larger-scale Phase 3 trials revealed a less favorable safety profile.[15] Chronic administration of Verubecestat was associated with an increased risk of several adverse events, most notably falls, injuries, and suicidal ideation, when compared to placebo.[7] While the mechanisms for these adverse events are not fully understood, they may be related to the on-target inhibition of BACE1 or off-target effects.[7][15] The combination of a lack of clinical efficacy and a safety profile that was less favorable than anticipated ultimately led to the discontinuation of Verubecestat's clinical development program.[5][8] The data from these trials provide crucial insights for the future development of BACE1 inhibitors and other disease-modifying therapies for Alzheimer's disease.
References
- 1. Safety, Tolerability, and Pharmacokinetics of the β-Site Amyloid Precursor Protein-Cleaving Enzyme 1 Inhibitor Verubecestat (MK-8931) in Healthy Elderly Male and Female Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lessons that can be learnt from the failure of verubecestat in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verubecestat - Wikipedia [en.wikipedia.org]
- 9. behavioralhealth2000.com [behavioralhealth2000.com]
- 10. merck.com [merck.com]
- 11. Safety, Tolerability, and Pharmacokinetics of the β‐Site Amyloid Precursor Protein‐Cleaving Enzyme 1 Inhibitor Verubecestat (MK‐8931) in Healthy Elderly Male and Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of the BACE1 Inhibitor Verubecestat (MK-8931) in Healthy Japanese Adults: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayo.edu [mayo.edu]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Verubecestat TFA in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verubecestat (MK-8931) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1][2][3][4] The accumulation of Aβ plaques in the brain is a central hallmark of Alzheimer's disease.[2][3][4] As a BACE1 inhibitor, Verubecestat has been investigated for its potential to reduce Aβ levels and is a valuable tool for in vitro studies of Alzheimer's disease pathology.[2][4][5]
These application notes provide detailed protocols for the use of Verubecestat trifluoroacetate (TFA) in cell-based assays to assess its inhibitory activity on Aβ production.
Data Presentation
In Vitro Activity of Verubecestat
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 2.2 nM | Cell-free BACE1 | [5][6][7] |
| Mouse | 3.4 nM | Cell-free BACE1 | [5][6][7] | |
| Human | 0.38 nM | Cell-free BACE2 | [5][6][7][8] | |
| IC50 | Human | 13 nM | Cellular Aβ40 reduction | [1][9][10] |
| Human | 2.1 nM | HEK293 APPSwe/Lon Aβ40 reduction | [5][7][8][11] | |
| Human | 0.7 nM | HEK293 APPSwe/Lon Aβ42 reduction | [5][7][11] | |
| Human | 4.4 nM | HEK293 APPSwe/Lon sAPPβ reduction | [5][7][11] |
Signaling Pathway
Verubecestat Mechanism of Action
Verubecestat inhibits BACE1, which is the rate-limiting enzyme in the cleavage of the amyloid precursor protein (APP). This inhibition prevents the formation of the C99 fragment, a necessary precursor for the subsequent γ-secretase cleavage that produces Aβ peptides.
Caption: Verubecestat inhibits BACE1, blocking APP cleavage and Aβ production.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Aβ Production in HEK293 APPSwe/Lon Cells
This protocol describes a cell-based assay to determine the IC50 of Verubecestat by measuring the reduction of Aβ40 and Aβ42 in a human embryonic kidney (HEK293) cell line stably overexpressing a mutated form of human APP (APPSwe/Lon).[8][11]
Materials:
-
Verubecestat TFA
-
HEK293 APPSwe/Lon cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Aβ40 and Aβ42 ELISA kits or Mesoscale Discovery (MSD) assays[12]
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture HEK293 APPSwe/Lon cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Preparation of Verubecestat Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1][8]
-
Store the stock solution at -20°C.[1]
-
Note: The trifluoroacetate (TFA) salt form is a common counterion from purification. While Verubecestat data is typically reported from this form, be aware that TFA can potentially interfere with biological assays. For sensitive applications, consider counterion exchange.
-
-
Cell Seeding:
-
Trypsinize and count the HEK293 APPSwe/Lon cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of Verubecestat from the 10 mM stock solution in culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the Verubecestat dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest Verubecestat concentration.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any cell debris.
-
Measure the concentration of Aβ40 and Aβ42 in the supernatant using a commercially available ELISA or MSD kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Aβ production for each Verubecestat concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Verubecestat concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow
Caption: Workflow for determining Verubecestat IC50 in a cell-based assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Verubecestat | C17H17F2N5O3S | CID 51352361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. behavioralhealth2000.com [behavioralhealth2000.com]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. behavioralhealth2000.com [behavioralhealth2000.com]
- 8. Verubecestat | Other Proteases | Tocris Bioscience [tocris.com]
- 9. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Verubecestat TFA Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration, pharmacokinetics, pharmacodynamics, and safety of Verubecestat (MK-8931), a potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, in rat and nonhuman primate models. The information is intended to guide the design and execution of preclinical studies for novel BACE1 inhibitors.
Mechanism of Action
Verubecestat is a selective inhibitor of BACE1, a key enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing.[1][2][3] By inhibiting BACE1, Verubecestat reduces the production of amyloid-beta (Aβ) peptides, particularly Aβ40 and Aβ42, which are believed to be central to the pathophysiology of Alzheimer's disease.[4][5] This leads to a decrease in the formation of amyloid plaques in the brain.[2]
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. Verubecestat's therapeutic action is centered on the inhibition of the amyloidogenic pathway.
Amyloidogenic vs. Non-Amyloidogenic Pathways
Caption: Amyloid Precursor Protein (APP) processing pathways.
Quantitative Data Summary
Verubecestat Pharmacokinetics in Rats and Cynomolgus Monkeys
| Parameter | Sprague-Dawley Rat | Cynomolgus Monkey |
| Dose (IV) | 3 mg/kg | 1 mg/kg |
| Half-life (T1/2) | 1.9 hours | 4.9 hours |
| Clearance (CL) | 46 mL/min/kg | 21 mL/min/kg |
| Volume of Distribution (Vss) | 5.4 L/kg | 7.5 L/kg |
| Data sourced from MedchemExpress.[6] |
Verubecestat Pharmacodynamics in Rats: Dose-Dependent Reduction of Aβ40
| Compartment | ED50 (mg/kg, oral) | EC50 (unbound plasma, nM) | Maximal Reduction |
| Plasma | 0.03 | 1.1 | >90% |
| CSF | 5 | 48 | >90% |
| Cortex | 8 | 81 | >90% |
| Data represents effects 3 hours post-administration.[7][8] |
Verubecestat Pharmacodynamics in Cynomolgus Monkeys
Following a single oral dose, Verubecestat has been shown to dramatically lower both cerebrospinal fluid (CSF) and cortex levels of Aβ40.[1] Chronic administration in monkeys also resulted in significant reductions of Aβ40, Aβ42, and soluble APPβ (sAPPβ) in the CSF.[4][5]
Experimental Protocols
General Experimental Workflow
Caption: General workflow for preclinical evaluation of Verubecestat.
Verubecestat Formulation and Administration
-
Formulation: For oral administration, this compound can be formulated as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water). For intravenous administration, the compound should be dissolved in a vehicle appropriate for injection (e.g., saline with a co-solvent if necessary).
-
Administration (Rats):
-
Administration (Nonhuman Primates):
-
Oral (PO): Administer via oral gavage or in a palatable treat.
-
Intravenous (IV): Administer via a cephalic or saphenous vein. A dose of 1 mg/kg has been reported.[6]
-
Sample Collection
-
Blood: Collect blood samples at predetermined time points post-dose via appropriate methods for the species (e.g., tail vein or saphenous vein in rats, femoral or cephalic vein in monkeys). Plasma is separated by centrifugation and stored at -80°C.
-
Cerebrospinal Fluid (CSF):
-
Rats: Collect CSF from the cisterna magna under anesthesia.
-
Monkeys: Collect CSF from the cisterna magna or via lumbar puncture under sedation.
-
-
Brain Tissue: At the end of the study, euthanize animals and perfuse with saline. The brain is then excised, and specific regions (e.g., cortex, hippocampus) are dissected, snap-frozen in liquid nitrogen, and stored at -80°C.
Pharmacokinetic Analysis
-
Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a validated method for quantifying Verubecestat in plasma.[9]
-
Protocol Outline:
-
Sample Preparation: Protein precipitation with acetonitrile is a common method for extracting Verubecestat from plasma samples.[9] An internal standard (e.g., diazepam) should be added prior to precipitation.[9]
-
Chromatography: Employ a suitable C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water with 0.1% formic acid.[9]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. Monitor the specific mass-to-charge ratio (m/z) transitions for Verubecestat and the internal standard for quantification.[9]
-
Data Analysis: Construct a calibration curve using standards of known concentrations to determine the concentration of Verubecestat in the unknown samples.
-
Pharmacodynamic Analysis
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying Aβ40, Aβ42, and sAPPβ levels in plasma, CSF, and brain homogenates.
-
Protocol Outline (for Brain Tissue):
-
Homogenization: Homogenize brain tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate to separate soluble and insoluble fractions. The supernatant contains the soluble Aβ fraction.
-
ELISA: Use commercially available ELISA kits specific for Aβ40, Aβ42, or sAPPβ. Follow the manufacturer's instructions for incubation times, washing steps, and detection.
-
Data Analysis: Generate a standard curve and calculate the concentration of the analyte in the samples. Normalize the results to the total protein concentration of the homogenate.
-
Safety and Toxicology
Chronic administration of Verubecestat has been found to be generally well-tolerated in both rats and nonhuman primates.[4][5] Studies with exposures significantly higher than those tested in clinical trials did not show many of the adverse effects previously associated with BACE inhibition, such as neurodegeneration or hepatotoxicity.[4][5] One observed side effect in some animal models (mice and rabbits) was fur hypopigmentation, which was not observed in monkeys.[4][5]
Conclusion
The data and protocols presented provide a framework for the preclinical evaluation of Verubecestat and other BACE1 inhibitors. These studies in rats and nonhuman primates are crucial for establishing the pharmacokinetic and pharmacodynamic profiles, as well as the safety margin, of new chemical entities targeting the amyloidogenic pathway in Alzheimer's disease. The translatability of these findings to human clinical trials is a key consideration in the drug development process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients | AlzPED [alzped.nia.nih.gov]
- 5. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. behavioralhealth2000.com [behavioralhealth2000.com]
- 9. Quantification and pharmacokinetic property of verubecestat an BACE1 inhibitor in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Impact of Verubecestat TFA on Aβ40 and Aβ42 Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the effects of Verubecestat (MK-8931), a potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, on the levels of amyloid-beta 40 (Aβ40) and amyloid-beta 42 (Aβ42). Verubecestat TFA is the trifluoroacetic acid salt of the active compound. The provided protocols are intended to guide researchers in designing and executing experiments to quantify the pharmacodynamic effects of this BACE1 inhibitor in various biological matrices.
Introduction to Verubecestat and its Mechanism of Action
Verubecestat is an orally active small molecule that inhibits BACE1, a key enzyme in the amyloidogenic pathway.[1][2][3] BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the production of Aβ peptides.[4][5] By inhibiting BACE1, Verubecestat effectively reduces the generation of Aβ peptides, including the neurotoxic Aβ42 isoform, which is a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[2][6] Verubecestat also inhibits BACE2, though its primary therapeutic target for Alzheimer's disease is BACE1.[1][7]
The effect of Verubecestat on Aβ levels has been demonstrated in preclinical animal models and human clinical trials, showing significant reductions in Aβ40 and Aβ42 in cerebrospinal fluid (CSF), plasma, and brain tissue.[8][9][10]
Expected Effects of Verubecestat on Aβ40 and Aβ42 Levels
Verubecestat administration leads to a dose-dependent reduction in both Aβ40 and Aβ42 levels. Clinical trial data has demonstrated substantial reductions in the CSF of healthy individuals and Alzheimer's disease patients.
| Dosage (Oral, Once Daily) | Sample Matrix | Aβ40 Reduction (from baseline) | Aβ42 Reduction (from baseline) | Citation |
| 12 mg | CSF | ~57-60% | ~60% | [1][3] |
| 40 mg | CSF | ~79-80% | ~75% | [1][3] |
| 60 mg | CSF | ~84% | Not specified | [3] |
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow for Measuring Verubecestat's Effect
Caption: General experimental workflow.
Protocols for Measuring Aβ40 and Aβ42 Levels
The following are generalized protocols for the quantification of Aβ40 and Aβ42 in cerebrospinal fluid (CSF) and plasma. These should be adapted based on the specific immunoassay kit or mass spectrometry platform being used.
Protocol 1: Quantification of Aβ40 and Aβ42 in Human CSF by ELISA
This protocol is based on commercially available sandwich ELISA kits.
Materials:
-
Commercially available human Aβ40 and Aβ42 ELISA kits (e.g., INNOTEST™, EUROIMMUN, Meso Scale Discovery)[11][12][13]
-
Cerebrospinal fluid (CSF) samples
-
Polypropylene collection and storage tubes
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
-
Precision pipettes and tips
-
Reagent-grade water
-
Vortex mixer
-
Standard laboratory equipment
Procedure:
-
Sample Collection and Handling:
-
Collect CSF via lumbar puncture into polypropylene tubes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Aliquot the supernatant into fresh polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store samples at -80°C until analysis.
-
-
Assay Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffers, standards, and controls according to the ELISA kit manufacturer's instructions.
-
Create a standard curve using the provided Aβ peptide standards. A typical range for Aβ40 is broader than for Aβ42.
-
-
ELISA Procedure:
-
Add standards, controls, and CSF samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as specified in the kit protocol (typically 1-2 hours at room temperature or overnight at 4°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound material.
-
Add the detection antibody and incubate as directed.
-
Wash the plate again to remove excess detection antibody.
-
Add the substrate solution and incubate for the recommended time to allow for color development.
-
Stop the reaction using the stop solution provided.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well using a microplate reader at the wavelength specified in the kit manual.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of Aβ40 and Aβ42 in the unknown samples by interpolating their absorbance values from the standard curve.
-
Results are typically expressed in pg/mL. The ratio of Aβ42/Aβ40 is also a critical diagnostic marker.[14][15]
-
Protocol 2: Quantification of Aβ40 and Aβ42 in Human Plasma by Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol provides a more sensitive and specific quantification method.
Materials:
-
Anti-Aβ monoclonal antibody (e.g., 6E10)
-
Magnetic beads (e.g., Dynabeads)
-
Stable isotope-labeled Aβ peptides (for internal standards)
-
Plasma samples collected in EDTA tubes
-
Binding and wash buffers
-
Elution buffer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Standard laboratory equipment for immunoprecipitation
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1500 x g for 15 minutes at 4°C within one hour of collection to separate plasma.
-
Aliquot the plasma into polypropylene tubes and store at -80°C.[16]
-
-
Immunoaffinity Enrichment:
-
Couple the anti-Aβ antibody to magnetic beads according to the manufacturer's protocol.
-
Thaw plasma samples on ice.
-
Add a known amount of stable isotope-labeled Aβ peptides (internal standards) to each plasma sample.
-
Add the antibody-coated magnetic beads to the plasma samples and incubate with gentle rotation to allow for Aβ peptide binding.[17]
-
-
Washing and Elution:
-
Use a magnetic rack to separate the beads from the plasma.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound Aβ peptides from the beads using an appropriate elution buffer (e.g., low pH or organic solvent).
-
-
LC-MS/MS Analysis:
-
Analyze the eluted samples using a high-resolution LC-MS/MS system.
-
Separate the Aβ peptides by liquid chromatography.
-
Detect and quantify the Aβ peptides and their stable isotope-labeled internal standards by mass spectrometry.
-
-
Data Analysis:
-
Calculate the concentration of endogenous Aβ40 and Aβ42 by comparing the peak areas of the endogenous peptides to the peak areas of the known concentration of the internal standards.
-
The use of the Aβ42/Aβ40 ratio is also recommended for plasma analysis.[17]
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups, doses, and time points.
Example Table for Preclinical Study:
| Treatment Group | Dose (mg/kg) | Sample Matrix | Aβ40 (pg/mL ± SD) | % Reduction from Vehicle | Aβ42 (pg/mL ± SD) | % Reduction from Vehicle |
| Vehicle Control | 0 | CSF | 5000 ± 500 | - | 500 ± 50 | - |
| This compound | 10 | CSF | 2000 ± 250 | 60% | 200 ± 30 | 60% |
| This compound | 30 | CSF | 1000 ± 150 | 80% | 100 ± 20 | 80% |
Example Table for Clinical Study:
| Treatment Arm | Baseline Aβ40 (pg/mL ± SD) | Week 12 Aβ40 (pg/mL ± SD) | % Change from Baseline | Baseline Aβ42 (pg/mL ± SD) | Week 12 Aβ42 (pg/mL ± SD) | % Change from Baseline |
| Placebo | 8000 ± 1000 | 7900 ± 950 | -1.25% | 800 ± 100 | 795 ± 98 | -0.63% |
| Verubecestat (12 mg) | 8100 ± 1050 | 3402 ± 450 | -58% | 805 ± 102 | 322 ± 45 | -60% |
| Verubecestat (40 mg) | 7950 ± 980 | 1669.5 ± 220 | -79% | 798 ± 99 | 199.5 ± 28 | -75% |
Conclusion
The protocols and information provided herein offer a framework for researchers to accurately measure the pharmacodynamic effects of this compound on Aβ40 and Aβ42 levels. The choice of analytical method will depend on the required sensitivity, specificity, and available resources. Consistent sample handling and adherence to validated protocols are crucial for obtaining reliable and reproducible data.
References
- 1. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced anti- Alzheimer disease drug close to finish clinical trials [globe-medical.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. BACE1 inhibition reduces endogenous Abeta and alters APP processing in wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]
- 6. New drug helps clear amyloid plaques in Alzheimer's disease patients | EurekAlert! [eurekalert.org]
- 7. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The BACE1 inhibitor verubecestat ( ... | Article | H1 Connect [archive.connect.h1.co]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Cerebrospinal Fluid Levels of β-Amyloid 40 and β-Amyloid 42 are Proportionately Decreased in Amyloid Positron-Emission Tomography Negative Idiopathic Normal-Pressure Hydrocephalus Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. CSF Aβ42 and Aβ42/Aβ40 Ratio in Alzheimer’s Disease and Frontotemporal Dementias [mdpi.com]
- 14. CSF Aβ42/Aβ40 and Aβ42/Aβ38 ratios: better diagnostic markers of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. A streamlined, resource-efficient immunoprecipitation-mass spectrometry method for quantifying plasma amyloid-β biomarkers in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Application Note: In Vitro BACE1 Inhibition Assay Using Verubecestat TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain. The cleavage of amyloid precursor protein (APP) by the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting step in the production of Aβ.[1][2][3][4][5] This central role makes BACE1 a prime therapeutic target for the development of disease-modifying drugs for AD.[1][6][7][8][9] Verubecestat (MK-8931), a potent and orally active BACE1 inhibitor, has been extensively studied for its ability to reduce Aβ levels.[6][8][9][10][11][12][13] This application note provides a detailed protocol for an in vitro BACE1 inhibition assay using Verubecestat TFA (the trifluoroacetic acid salt of Verubecestat), a common formulation for research purposes.
This document outlines the necessary reagents, instrumentation, and a step-by-step procedure for determining the inhibitory activity of this compound on BACE1. The protocol is based on a Fluorescence Resonance Energy Transfer (FRET) assay, a widely used method for measuring BACE1 activity.[14][15][16]
BACE1 Signaling Pathway and Inhibition by Verubecestat
The following diagram illustrates the amyloidogenic pathway of APP processing and the mechanism of BACE1 inhibition by Verubecestat.
Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.
Experimental Workflow
The diagram below outlines the major steps of the in vitro BACE1 inhibition assay.
References
- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid | Journal of Neuroscience [jneurosci.org]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. The BACE1 inhibitor verubecestat ( ... | Article | H1 Connect [archive.connect.h1.co]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. behavioralhealth2000.com [behavioralhealth2000.com]
- 13. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BACE1 Enzyme Inhibition Assay [bio-protocol.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Verubecestat TFA in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Verubecestat trifluoroacetate (TFA) solutions for both in vitro and in vivo experimental use. Verubecestat (also known as MK-8931) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides implicated in Alzheimer's disease.[1][2][3] The trifluoroacetate salt is a common formulation for this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for Verubecestat and its TFA salt to facilitate experimental planning and solution preparation.
| Parameter | Verubecestat | Verubecestat TFA | Source(s) |
| Molecular Weight | 409.41 g/mol | 523.43 g/mol | [1][2] |
| CAS Number | 1286770-55-5 | 2095432-65-6 | [1][2] |
| Appearance | White to off-white powder | White to off-white powder | N/A |
| Solubility | |||
| DMSO | ~82 mg/mL (~200 mM) | ~100 mg/mL (~191 mM) | [1][2] |
| Ethanol | ~11-15 mg/mL | ~25 mg/mL | [1] |
| Water | Insoluble | Insoluble | [1] |
| In Vitro Potency | |||
| BACE1 Kᵢ | 1.75 - 2.2 nM | 1.75 nM | [1][4] |
| BACE2 Kᵢ | 0.37 nM | 0.37 nM | [1] |
| Aβ40 IC₅₀ (in cells) | 13 nM | 13 nM | [1][2] |
Note: The solubility in DMSO can be affected by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1][2]
Signaling Pathway: Inhibition of Amyloid-β Production
Verubecestat inhibits BACE1, which is the rate-limiting enzyme in the amyloidogenic processing of the Amyloid Precursor Protein (APP). By blocking BACE1, Verubecestat prevents the initial cleavage of APP that leads to the formation of the Aβ peptide, a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[3]
Caption: Verubecestat inhibits BACE1, blocking the amyloidogenic pathway.
Experimental Protocols
Preparation of this compound for In Vitro Studies
This protocol describes the preparation of a high-concentration stock solution in DMSO and subsequent dilution for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Calibrated analytical balance
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30-60 minutes before opening to prevent condensation of moisture.[5]
-
Weighing: In a suitable weighing vessel, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.23 mg of this compound (Molecular Weight: 523.43 g/mol ).
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes may aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[1][5]
Protocol for Preparing Working Solutions for Cell Culture:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., in the nanomolar range).
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
Caption: Workflow for preparing this compound solutions for in vitro use.
Preparation of this compound for In Vivo Studies
This protocol provides an example formulation for oral administration in animal models. The working solution should be prepared fresh on the day of use.[6]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes and pipette tips
Protocol for a Formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:
-
Prepare a Concentrated Stock in DMSO: Prepare a clear, concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is fully dissolved.
-
Add Co-solvents Sequentially: In a sterile tube, add the required volumes of each solvent in the following order, ensuring the solution is mixed thoroughly after each addition: a. Add the calculated volume of the this compound/DMSO stock solution. b. Add 40% of the final volume as PEG300 and mix until the solution is clear. c. Add 5% of the final volume as Tween-80 and mix until the solution is clear. d. Add 45% of the final volume as saline and mix thoroughly.
-
Example for 1 mL of Working Solution:
-
To prepare a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL this compound/DMSO stock to 400 µL of PEG300 and mix.
-
To this mixture, add 50 µL of Tween-80 and mix.
-
Finally, add 450 µL of saline to reach a total volume of 1 mL.
-
-
Administration: The final solution should be a clear and homogeneous. Use the freshly prepared solution for animal dosing immediately.[6]
Note on In Vivo Formulations: Other formulations may be suitable depending on the animal model and route of administration. For example, a formulation of 10% DMSO in 90% corn oil has also been reported.[2] It is recommended to perform small-scale formulation tests to ensure solubility and stability before preparing larger quantities for dosing. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[6]
Stability and Storage
-
Solid Powder: this compound powder is stable for up to 3 years when stored at -20°C.[1]
-
Stock Solutions: Aliquoted stock solutions in anhydrous DMSO are stable for up to 1 month at -20°C and up to 1 year at -80°C.[1][5] Avoid repeated freeze-thaw cycles.[1]
-
Working Solutions: Aqueous-based working solutions for in vitro and in vivo studies are not recommended for long-term storage and should be prepared fresh on the day of the experiment.[5][6]
References
Application Notes and Protocols for Long-Term Administration of Verubecestat TFA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of Verubecestat (MK-8931), a potent BACE1 inhibitor, in various animal models. The included protocols are based on published preclinical studies and are intended to guide researchers in designing and executing similar long-term efficacy and safety studies.
Introduction
Verubecestat is a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor that has been investigated for the treatment of Alzheimer's disease.[1] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides.[1] The long-term administration of Verubecestat in animal models has been crucial for understanding its pharmacodynamic effects on Aβ levels, as well as its safety profile. Chronic dosing studies have been conducted in rats, cynomolgus monkeys, and transgenic mouse models of Alzheimer's disease to evaluate target engagement, efficacy in reducing Aβ deposition, and potential on- and off-target side effects.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from long-term administration studies of Verubecestat in different animal models.
Table 1: Long-Term Administration of Verubecestat in Rats
| Parameter | Study Details |
| Animal Model | Sprague Dawley Rat[3] |
| Dosage | 10, 30, or 100 mg/kg[4] |
| Administration Route | Oral gavage[4] |
| Duration | 3 months[4] |
| Key Findings | Maintained a marked reduction in cortical Aβ40.[4] |
| Adverse Effects | No evidence of hepatotoxicity, neurodegeneration, or altered glucose homeostasis. Fur hypopigmentation was observed.[1] |
Table 2: Long-Term Administration of Verubecestat in Cynomolgus Monkeys
| Parameter | Study Details |
| Animal Model | Cynomolgus Monkey (Macaca fascicularis)[3] |
| Dosage | 10, 30, or 100 mg/kg, once daily[4] |
| Administration Route | Oral[4] |
| Duration | 9 months[4] |
| Key Findings | >80% reduction of CSF Aβ40, Aβ42, and sAPPβ.[4] |
| Substantial reduction of cortical Aβ40 and sAPPβ.[4] | |
| Adverse Effects | Generally well-tolerated. No fur hypopigmentation observed.[1] |
Table 3: Long-Term Administration of Verubecestat in Tg2576-AβPPswe Mice
| Parameter | Study Details |
| Animal Model | 18-22-month-old Tg2576-AβPPswe mice[2] |
| Dosage | Target dose of 110 mg/kg/day[2] |
| Administration Route | In-diet[2] |
| Duration | 12 weeks[2] |
| Key Findings | Reduced plasma Aβ40 and Aβ42 by >90%.[2] |
| Reduced CSF Aβ40 by 62% and Aβ42 by 68%.[2] | |
| Significantly suppressed the accumulation of total brain Aβ40 and Aβ42.[2] | |
| Reduced Thioflavin S positive plaque load.[2] | |
| Adverse Effects | No exacerbation of microhemorrhage (ARIA-H).[2] |
Experimental Protocols
Protocol for Long-Term Oral Gavage of Verubecestat in Rats
Objective: To assess the long-term effects of daily oral administration of Verubecestat on brain Aβ levels and general toxicology in rats.
Materials:
-
Verubecestat TFA
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Sprague Dawley rats
-
Gavage needles (appropriate size for rats)
-
Syringes
-
Animal balance
Procedure:
-
Formulation Preparation: Prepare a suspension of Verubecestat in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL to achieve doses of 10, 30, and 100 mg/kg in a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.
-
Animal Handling and Dosing:
-
Acclimatize animals to handling and the gavage procedure for several days before the start of the study.
-
Weigh each rat daily or weekly to adjust the dosing volume accordingly.
-
Administer the Verubecestat suspension or vehicle control orally via gavage once daily.
-
Observe animals for any immediate adverse reactions after dosing.
-
-
Sample Collection (Terminal):
-
At the end of the 3-month treatment period, anesthetize the animals.
-
Collect cerebrospinal fluid (CSF) from the cisterna magna.
-
Perform cardiac perfusion with saline to remove blood from the brain.
-
Harvest the brain and dissect the cortex.
-
Snap-freeze tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Biomarker Analysis:
-
Homogenize cortical tissue for Aβ extraction.
-
Measure Aβ40 and Aβ42 levels in brain homogenates and CSF using specific enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) immunoassays.
-
Protocol for Long-Term In-Diet Administration of Verubecestat in Tg2576 Mice
Objective: To evaluate the efficacy of chronic in-diet Verubecestat in reducing amyloid pathology in a transgenic mouse model of Alzheimer's disease.
Materials:
-
This compound
-
Standard rodent chow
-
Custom diet formulation service
-
Tg2576-AβPPswe mice
-
Metabolic cages (for monitoring food intake)
Procedure:
-
Diet Preparation:
-
Contract a specialized vendor to incorporate Verubecestat into the rodent chow at the desired concentration to achieve the target dose (e.g., 110 mg/kg/day).
-
The vehicle control diet should be identical but without the active compound.
-
-
Study Initiation and Monitoring:
-
House mice individually to accurately monitor food consumption.
-
Provide the Verubecestat-containing diet or control diet ad libitum.
-
Monitor food intake and body weight regularly (e.g., weekly) to ensure the target dose is being achieved and to check for any adverse effects on appetite or general health. Adjust diet concentration if necessary.
-
-
Sample Collection (Terminal):
-
At the end of the 12-week period, collect terminal blood samples via cardiac puncture for plasma Aβ analysis.
-
Collect CSF from the cisterna magna.
-
Perfuse the animals and harvest the brains. One hemisphere can be fixed for histology (e.g., Thioflavin S staining for plaques), and the other can be snap-frozen for biochemical analysis.
-
-
Biomarker and Histological Analysis:
-
Measure Aβ40 and Aβ42 levels in plasma, CSF, and brain homogenates using ELISAs or MSD immunoassays.
-
Perform Thioflavin S staining on fixed brain sections to quantify amyloid plaque load.
-
Visualizations
Signaling Pathway Diagram
Caption: BACE1 Inhibition by Verubecestat in the Amyloidogenic Pathway.
Experimental Workflow Diagram
Caption: General Workflow for Long-Term Verubecestat Administration Studies.
Logical Relationship Diagram
Caption: Logical Relationship of Verubecestat Administration and Effects.
References
- 1. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients | AlzPED [alzped.nia.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
Troubleshooting & Optimization
Identifying and mitigating off-target effects of Verubecestat TFA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Verubecestat TFA (MK-8931). The information provided here is intended to help identify and mitigate potential off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Verubecestat?
Verubecestat is a potent and selective inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are a pathological hallmark of Alzheimer's disease. By inhibiting BACE1, Verubecestat reduces the levels of Aβ in the brain.
Q2: Are there any known significant off-target effects of Verubecestat?
Yes, the most well-characterized off-target effect of Verubecestat is the inhibition of Cathepsin D. Cathepsin D is a lysosomal aspartyl protease involved in protein degradation and cellular homeostasis. While Verubecestat is significantly more potent against BACE1, its interaction with Cathepsin D can lead to downstream cellular effects that may need to be considered in experimental designs.
Q3: What are the potential consequences of off-target Cathepsin D inhibition?
Inhibition of Cathepsin D can disrupt lysosomal function and protein turnover. In experimental systems, this could manifest as altered cellular metabolism, accumulation of undigested substrates, or changes in cell viability and morphology. It is crucial to differentiate these effects from the consequences of BACE1 inhibition.
Q4: How can I determine if the observed effects in my experiment are due to off-target activity?
To determine if your results are due to off-target effects, it is recommended to use a combination of control experiments. These can include:
-
Using a structurally unrelated BACE1 inhibitor: Comparing the effects of Verubecestat to another BACE1 inhibitor with a different chemical scaffold can help distinguish between on-target and off-target effects.
-
Employing a BACE1 knockout/knockdown system: In a cellular or animal model where BACE1 is absent or significantly reduced, any remaining effects of Verubecestat can be attributed to off-target interactions.
-
Varying the concentration of Verubecestat: On-target and off-target effects often have different dose-response relationships. A thorough dose-response study can help to differentiate between these.
Troubleshooting Guide
Issue 1: Unexpected Cellular Phenotype Observed
If you observe an unexpected cellular phenotype, such as decreased viability or altered morphology, that does not align with the known consequences of BACE1 inhibition, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: First, verify that Verubecestat is engaging with its intended target, BACE1, in your experimental system. This can be done using a cellular thermal shift assay (CETSA) or by measuring a downstream biomarker of BACE1 activity, such as sAPPβ levels.
-
Assess Off-Target Activity: Investigate potential off-target effects, starting with Cathepsin D. Measure the activity of Cathepsin D in the presence of Verubecestat in your system.
-
Perform a Kinome Scan: If the phenotype is not explained by Cathepsin D inhibition, a broader off-target screening approach, such as a kinome scan, can identify other potential protein interactions.
Issue 2: Inconsistent Results Across Experiments
Inconsistent results can arise from various factors. To troubleshoot this:
-
Verify Compound Integrity: Ensure the stability and purity of your this compound stock. Degradation of the compound can lead to a loss of potency and variability in results.
-
Standardize Experimental Conditions: Carefully control all experimental parameters, including cell density, passage number, and incubation times.
-
Check for Vehicle Effects: Always include a vehicle-only control (e.g., DMSO) to ensure that the observed effects are not due to the solvent used to dissolve Verubecestat.
Quantitative Data on Off-Target Effects
The following table summarizes the inhibitory potency of Verubecestat against its primary target, BACE1, and its most well-known off-target, Cathepsin D.
| Target | IC50 (nM) | Ki (nM) | Notes |
| BACE1 | 13 | 0.9 | High-affinity binding to the primary therapeutic target. |
| Cathepsin D | 5,800 | - | Significantly lower potency compared to BACE1, but may be relevant at higher experimental concentrations. |
Key Experimental Protocols
1. Kinome Scanning for Off-Target Identification
This protocol provides a general workflow for identifying off-target kinase interactions using a commercially available kinome scanning service.
-
Objective: To profile the interaction of Verubecestat against a large panel of human kinases.
-
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Submit the compound to a kinome scanning service provider (e.g., Eurofins, Reaction Biology).
-
The service provider will typically perform competitive binding assays where Verubecestat competes with a known ligand for binding to a panel of kinases.
-
The results are usually reported as the percent of control (%Ctrl) or dissociation constant (Kd) for each kinase.
-
Analyze the data to identify kinases that show significant interaction with Verubecestat.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the engagement of a drug with its target in a cellular context.
-
Objective: To confirm that Verubecestat is binding to BACE1 in your cell or tissue samples.
-
Methodology:
-
Treat intact cells or tissue lysates with Verubecestat or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Pellet the aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot or other protein detection methods using an antibody against BACE1.
-
Binding of Verubecestat will stabilize BACE1, leading to a higher melting temperature compared to the vehicle control.
-
Visualizations
Caption: On-target and off-target pathways of Verubecestat.
Caption: Troubleshooting workflow for unexpected experimental results.
Technical Support Center: Investigating Adverse Events Associated with BACE1 Inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating adverse events similar to those observed in the clinical trials of Verubecestat, a BACE1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in designing experiments to understand and mitigate potential liabilities of novel BACE1 inhibitors.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. Q: What were the most common adverse events reported in the Verubecestat clinical trials?
A: The phase 3 EPOCH trial of Verubecestat in patients with mild-to-moderate Alzheimer's disease was terminated due to a lack of efficacy.[1][2] However, the trial data revealed a higher incidence of certain adverse events in the treatment groups (12 mg and 40 mg daily doses) compared to placebo.[3] These included rash, falls and injuries, sleep disturbance, suicidal ideation, weight loss, and changes in hair color.[1][3]
Troubleshooting Guide: Investigating Common BACE1 Inhibitor-Associated Adverse Events
If your BACE1 inhibitor candidate is showing similar liabilities in preclinical studies, consider the following experimental workflow:
2. Q: Was there evidence of cognitive worsening with Verubecestat?
A: Yes, in the APECS trial involving patients with prodromal Alzheimer's disease, some measures suggested that cognition and daily function were worse in patients receiving Verubecestat compared to placebo.[4][5] This finding was unexpected, as BACE1 inhibition is intended to prevent cognitive decline by reducing amyloid-beta (Aβ) production.[6] Studies in mouse models have shown that BACE inhibitors can impair synaptic plasticity, which may provide a mechanistic explanation for these findings.[7]
Troubleshooting Guide: Assessing Potential for Cognitive Worsening
To evaluate if your BACE1 inhibitor adversely affects cognitive function, a tiered experimental approach is recommended:
-
In Vitro Electrophysiology:
-
Protocol: Perform long-term potentiation (LTP) experiments in hippocampal slices from rodents.
-
Rationale: LTP is a cellular correlate of learning and memory.[7] Assess whether your compound inhibits LTP at relevant concentrations.
-
-
In Vivo Behavioral Testing:
-
Protocol: Utilize a battery of cognitive tests in wild-type rodents (e.g., Morris water maze, contextual fear conditioning, Y-maze).
-
Rationale: These tests assess different aspects of learning and memory and can reveal subtle cognitive deficits.
-
3. Q: What is the proposed mechanism for hair color changes observed with Verubecestat?
A: The change in hair color is thought to be a mechanism-based side effect related to the inhibition of BACE2.[3] Verubecestat inhibits both BACE1 and BACE2.[3] BACE2 is involved in the processing of the premelanosome protein (PMEL), which is essential for melanin production.
Troubleshooting Guide: Evaluating BACE1/BACE2 Selectivity and Off-Target Effects
To minimize the risk of off-target effects such as hair depigmentation, it is crucial to characterize the selectivity of your BACE1 inhibitor.
-
Enzymatic Assays:
-
Protocol: Determine the inhibitory activity (IC50 or Ki) of your compound against both BACE1 and BACE2.
-
Rationale: A higher selectivity for BACE1 over BACE2 is desirable.
-
-
Cell-Based Assays:
-
Protocol: Use melanocyte cell lines to assess the effect of your compound on melanin production.
-
Rationale: This provides a functional readout of BACE2 inhibition in a relevant cell type.
-
Quantitative Data Summary
The following tables summarize the incidence of key adverse events from the EPOCH trial of Verubecestat in mild-to-moderate Alzheimer's disease.
Table 1: Incidence of Common Adverse Events in the EPOCH Trial [3]
| Adverse Event | Placebo (%) | Verubecestat 12 mg (%) | Verubecestat 40 mg (%) |
| Any Adverse Event | 82 | 89 | 92 |
| Rash | 6 | 12 | 10 |
| Falls and Injuries | 16 | 20 | 23 |
| Sleep Disturbance | 5 | 10 | 8 |
| Suicidal Ideation | 3 | 6 | 6 |
| Weight Loss | 3 | 6 | 6 |
| Hair Color Change | 0 | 2 | 3 |
Table 2: Discontinuation Due to Adverse Events in the EPOCH Trial [3]
| Placebo (%) | Verubecestat 12 mg (%) | Verubecestat 40 mg (%) | |
| Discontinuation | 6 | 8 | 9 |
BACE1 Signaling Pathway
The following diagram illustrates the canonical amyloid precursor protein (APP) processing pathway and the role of BACE1.
References
- 1. medscape.com [medscape.com]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
Verubecestat Clinical Trials for Alzheimer's: A Technical Troubleshooting Guide
Technical Support Center
This document provides a comprehensive analysis of the Verubecestat clinical trials for Alzheimer's disease, designed for researchers, scientists, and drug development professionals. It outlines the scientific rationale, trial designs, and ultimate reasons for their discontinuation, offering insights for future research endeavors.
Frequently Asked Questions (FAQs)
Q1: What was the scientific rationale for developing Verubecestat for Alzheimer's disease?
Verubecestat is a potent, orally bioavailable inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] The rationale for its development was rooted in the amyloid hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary trigger in the pathophysiology of Alzheimer's disease.[2] BACE1 is the rate-limiting enzyme in the production of Aβ from the amyloid precursor protein (APP).[3][4] By inhibiting BACE1, Verubecestat was designed to reduce the production of Aβ, thereby preventing the formation of amyloid plaques and slowing or halting the progression of the disease.[1][5]
Q2: What were the key clinical trials for Verubecestat and their primary objectives?
The two pivotal Phase 3 clinical trials for Verubecestat were:
-
EPOCH: This trial (NCT01739348) enrolled patients with mild-to-moderate Alzheimer's disease.[6][7] Its primary objective was to evaluate the efficacy of Verubecestat in slowing cognitive and functional decline, as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) score, respectively, over 78 weeks.[7]
-
APECS: This trial (NCT01953601) focused on an earlier stage of the disease, enrolling individuals with prodromal Alzheimer's disease (also known as mild cognitive impairment due to Alzheimer's).[8][9] The primary goal was to determine if Verubecestat could delay the clinical progression to dementia, with the primary outcome being the change from baseline in the Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB) score over 104 weeks.[8][9]
Q3: Why were the Verubecestat clinical trials ultimately discontinued?
Both the EPOCH and APECS trials were terminated prematurely due to a lack of clinical efficacy.[6][8][10] An independent data monitoring committee concluded that there was "virtually no chance of finding a positive clinical effect."[6] Despite successfully demonstrating target engagement by significantly reducing Aβ levels in the cerebrospinal fluid (CSF) of participants, this biochemical effect did not translate into a meaningful clinical benefit in terms of slowing cognitive or functional decline.[11][12]
Furthermore, the trials revealed several safety concerns. Verubecestat was associated with a higher incidence of certain adverse events compared to placebo, including rash, falls, sleep disturbances, weight loss, and changes in hair color.[12][13] In the APECS trial, the higher dose of Verubecestat (40 mg) was even associated with a worsening of cognitive function.[2][7]
Troubleshooting Guide for Experimental Design
This section addresses specific issues researchers might encounter when designing similar clinical trials.
Issue 1: Discrepancy between Biomarker Engagement and Clinical Efficacy
-
Problem: Your BACE1 inhibitor shows robust reduction of Aβ in preclinical models and early-phase human trials, but fails to demonstrate a clinical benefit in Phase 3. This was the central issue with Verubecestat.[11]
-
Troubleshooting:
-
Timing of Intervention: The amyloid cascade may be an early event in Alzheimer's pathology. By the time patients exhibit even mild symptoms, the downstream neurodegenerative processes may be irreversible and independent of Aβ production.[6] Consider initiating trials in presymptomatic individuals with biomarker evidence of amyloid pathology.
-
Targeting the Right Aβ Species: The trials focused on reducing overall Aβ production. However, the specific toxic species of Aβ (e.g., oligomers) might be more critical. Ensure your compound effectively targets these specific pathogenic forms.
-
Beyond Amyloid: The failure of multiple anti-amyloid therapies suggests that targeting Aβ alone may be insufficient.[14] Consider combination therapies that also address other pathological hallmarks of Alzheimer's, such as tau pathology or neuroinflammation.
-
Issue 2: Emergence of Unexpected Adverse Events
-
Problem: Your BACE1 inhibitor is associated with off-target effects or mechanism-based side effects that were not predicted by preclinical models. Verubecestat's side effect profile included rash, falls, and sleep disturbances.[12]
-
Troubleshooting:
-
BACE1 vs. BACE2 Selectivity: Verubecestat inhibits both BACE1 and BACE2.[12] BACE2 has several physiological substrates, and its inhibition may contribute to adverse effects. Developing more selective BACE1 inhibitors could potentially mitigate some of these side effects.
-
Comprehensive Preclinical Safety Assessment: Thoroughly investigate the physiological roles of BACE1 and any potential off-targets of your compound in multiple animal models.
-
Dose-Ranging Studies: Conduct extensive Phase 2 dose-finding studies to identify the lowest effective dose with an acceptable safety profile before proceeding to large-scale Phase 3 trials.
-
Data Presentation
Table 1: EPOCH Trial - Primary Efficacy Outcomes at Week 78
| Outcome Measure | Verubecestat (12 mg) Mean Change from Baseline | Verubecestat (40 mg) Mean Change from Baseline | Placebo Mean Change from Baseline | P-value (vs. Placebo) |
| ADAS-Cog Score (Higher score indicates worse cognition) | 7.9[5][12] | 8.0[5][12] | 7.7[5][12] | 12 mg: 0.63, 40 mg: 0.46[5][12] |
| ADCS-ADL Score (Lower score indicates worse function) | -8.4[5][12] | -8.2[5][12] | -8.9[5][12] | 12 mg: 0.49, 40 mg: 0.32[5][12] |
Table 2: APECS Trial - Primary Efficacy Outcome at Week 104
| Outcome Measure | Verubecestat (12 mg) Mean Change from Baseline | Verubecestat (40 mg) Mean Change from Baseline | Placebo Mean Change from Baseline |
| CDR-SB Score (Higher score indicates worse cognition and function) | 1.67 | 1.83 | 1.58 |
Table 3: Incidence of Common Adverse Events in the EPOCH Trial
| Adverse Event | Verubecestat (12 mg) | Verubecestat (40 mg) | Placebo |
| Any Adverse Event | 89%[3][14] | 92%[3][14] | 82%[3][14] |
| Rash | 12%[14] | 10%[14] | 6%[14] |
| Falls and Injuries | 20%[14] | 23%[14] | 16%[14] |
| Sleep Disturbance | 10%[14] | 8%[14] | 5%[14] |
| Weight Loss | 6%[14] | 6%[14] | 3%[14] |
| Suicidal Ideation | 6%[14] | 6%[14] | 3%[14] |
| Hair Color Change | 2%[14] | 3%[14] | 0%[14] |
Experimental Protocols
Key Experiments
1. Patient Population and Enrollment Criteria:
-
EPOCH Trial:
-
APECS Trial:
-
Inclusion: Individuals aged 55-85 with a diagnosis of prodromal Alzheimer's disease (amnestic mild cognitive impairment) and confirmed brain amyloid pathology via PET scan or CSF analysis.
-
Exclusion: A diagnosis of dementia or other significant medical conditions.[15]
-
2. Cognitive and Functional Assessments:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog):
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL):
-
Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB):
Visualizations
Signaling Pathway
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of Verubecestat on BACE1.
Experimental Workflow
Caption: Generalized workflow of the Verubecestat Phase 3 clinical trials from patient screening to trial termination.
References
- 1. dementiaresearch.org.au [dementiaresearch.org.au]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merck.com [merck.com]
- 7. Lessons that can be learnt from the failure of verubecestat in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. merck.com [merck.com]
- 10. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.6. Specific methodology for cognition/behavior assessment [bio-protocol.org]
- 12. Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Úvodní stránka | Česká a slovenská neurologie a neurochirurgie [csnn.eu]
- 17. understandingalzheimersdisease.com [understandingalzheimersdisease.com]
Validation & Comparative
Comparative Efficacy of Verubecestat and Atabecestat in Reducing Amyloid-β
An Objective Guide for Researchers and Drug Development Professionals
Both Verubecestat (MK-8931) and Atabecestat (JNJ-54861911) are orally administered, small-molecule inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis in Alzheimer's disease (AD).[1][2][3] By inhibiting BACE1, these compounds were developed to reduce Aβ levels in the brain, thereby potentially slowing or preventing the neurodegenerative process in AD.[1][2]
Despite showing robust and dose-dependent reductions of Aβ in cerebrospinal fluid (CSF), both investigational drugs ultimately failed in late-stage clinical trials.[4][5] The trials for Verubecestat (EPOCH and APECS) were halted due to a lack of clinical efficacy, with some data suggesting a worsening of cognitive and functional measures.[2][4][5] Similarly, the development of Atabecestat (EARLY trial) was discontinued due to safety concerns, specifically elevated liver enzymes, and observations of dose-related cognitive worsening.[1][6][7]
This guide provides a comparative overview of their efficacy in modulating Aβ biomarkers, details the experimental methods used, and visualizes the underlying biological and experimental pathways.
Mechanism of Action: BACE1 Inhibition
Verubecestat and Atabecestat share a common mechanism of action. They bind to the active site of BACE1, preventing it from cleaving the Amyloid Precursor Protein (APP). This inhibition is the first crucial step in the amyloidogenic pathway. By blocking this cleavage, the production of the Aβ40 and Aβ42 peptides is significantly reduced.[2][8][9]
Comparative Data on Aβ Reduction
Both drugs demonstrated potent, dose-dependent reductions in key Aβ biomarkers in the CSF of clinical trial participants. The primary pharmacodynamic endpoint in these studies was typically the percentage change from baseline in CSF Aβ40 concentrations.
| Drug | Dose | Study Population | Duration | CSF Aβ40 Reduction | CSF Aβ42 Reduction | sAPPβ Reduction | Source |
| Verubecestat | 12 mg/day | Mild-to-Moderate AD | 78 weeks | 71.1% to 80.6% | 62.7% to 76.4% | 76.6% to 86.1% | [3] |
| 40 mg/day | Mild-to-Moderate AD | 78 weeks | 71.1% to 80.6% | 62.7% to 76.4% | 76.6% to 86.1% | [3] | |
| 60 mg/day | Healthy Volunteers | 7 days | ~84% | N/A | N/A | [9][10] | |
| Atabecestat | 5 mg/day | Preclinical AD | N/A | ~52% | N/A | N/A | [1] |
| 10 mg/day | Early AD | 28 days | 67% to 68% | Similar to Aβ40 | Yes, declined | [11][12] | |
| 25 mg/day | Preclinical AD | N/A | ~84% | N/A | N/A | [1] | |
| 50 mg/day | Early AD | 28 days | 87% to 90% | Similar to Aβ40 | Yes, declined | [11][12] |
Note: Direct head-to-head trials were not conducted; data is compiled from separate clinical studies. Reduction percentages are reported as mean or approximate values from the cited sources.
Experimental Protocols
The quantitative data presented above were primarily obtained through the analysis of CSF collected from participants in randomized, double-blind, placebo-controlled clinical trials.
Key Methodologies:
-
Participant Enrollment: Subjects were recruited based on specific clinical criteria for different stages of Alzheimer's disease (preclinical, prodromal, or mild-to-moderate).[1][13][14][15] Amyloid positivity was often confirmed using PET imaging or baseline CSF Aβ42 levels.[1]
-
Drug Administration: Verubecestat and Atabecestat were administered as once-daily oral tablets at varying doses against a placebo.[2][13]
-
CSF Sample Collection: CSF samples were collected via lumbar puncture at baseline and at specified time points throughout the trial (e.g., after 28 days or 78 weeks) to measure changes in Aβ biomarkers.[3][10][11]
-
Biomarker Analysis: The concentrations of Aβ40, Aβ42, and soluble APPβ (sAPPβ) in the CSF were quantified using validated analytical methods, such as immunoassays (e.g., ELISA) or mass spectrometry.
Conclusion
Both Verubecestat and Atabecestat proved to be highly potent BACE1 inhibitors, capable of achieving profound, dose-dependent reductions of Aβ peptides in the central nervous system. The pharmacodynamic data from their clinical trials unequivocally demonstrate successful target engagement. However, this robust biochemical efficacy did not translate into clinical benefit for patients with prodromal to moderate Alzheimer's disease.[5][16]
The failure of these trials, despite significant Aβ lowering, has fueled ongoing debate within the research community regarding the validity of the amyloid hypothesis, the timing of intervention, and the potential for off-target effects or unforeseen consequences of BACE1 inhibition.[5][17] The detailed safety and efficacy data from these studies remain a critical resource for the development of future disease-modifying therapies for Alzheimer's disease.
References
- 1. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fmda.org [fmda.org]
- 4. Verubecestat - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. neurologylive.com [neurologylive.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer's disease: randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merck.com [merck.com]
- 14. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Verubecestat's Selectivity Profile: A Comparative Analysis of BACE1 and BACE2 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the BACE1/BACE2 Selectivity of Verubecestat (MK-8931)
Verubecestat (MK-8931) is a potent, orally bioavailable small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] As the primary enzyme responsible for the initial cleavage of the amyloid precursor protein (APP) that leads to the generation of amyloid-β (Aβ) peptides, BACE1 is a key therapeutic target in the treatment of Alzheimer's disease.[1][3][4] However, the structural similarity between BACE1 and its homolog, BACE2, presents a significant challenge in developing selective inhibitors.[5] Off-target inhibition of BACE2, which is involved in various physiological processes such as pigmentation and glucose homeostasis, could lead to undesirable side effects.[6][7] This guide provides a comprehensive comparison of Verubecestat's activity against BACE1 and BACE2, supported by quantitative data and detailed experimental methodologies.
Data Presentation: BACE Inhibition Profile of Verubecestat
The inhibitory activity of Verubecestat has been evaluated in both biochemical and cell-based assays. The data consistently demonstrates that Verubecestat is a potent inhibitor of both BACE1 and BACE2, with a notable preference for BACE2.
| Target Enzyme | Species | Assay Type | Metric | Value (nM) | Selectivity (BACE1/BACE2) |
| BACE1 | Human | Biochemical | Ki | 2.2[1][8][9][10] | ~5.8-fold less selective for BACE1 |
| BACE2 | Human | Biochemical | Ki | 0.38[8][9][10] | |
| BACE1 | Mouse | Biochemical | Ki | 3.4[1][10] | |
| Cathepsin D | Human | Biochemical | Ki | >100,000[1][9] | >45,000-fold vs BACE1 |
| BACE1 (Aβ40) | Human | Cell-based (HEK293 APPSwe/Lon) | IC50 | 2.1[8][10] | |
| BACE1 (Aβ42) | Human | Cell-based (HEK293 APPSwe/Lon) | IC50 | 0.7[8][10] | |
| BACE1 (sAPPβ) | Human | Cell-based (HEK293 APPSwe/Lon) | IC50 | 4.4[8][10] |
Table 1: Summary of Verubecestat's inhibitory potency against BACE1, BACE2, and the related aspartyl protease Cathepsin D. Ki values represent the inhibition constant from biochemical assays, while IC50 values represent the half-maximal inhibitory concentration in cell-based assays.
The data clearly indicates that Verubecestat inhibits human BACE2 with approximately 5.8-fold greater potency than human BACE1 in biochemical assays (Ki of 0.38 nM for BACE2 vs. 2.2 nM for BACE1).[1][8][9][10] This lack of selectivity in favor of BACE1 has been noted as a potential issue for the compound.[1] In contrast, Verubecestat demonstrates excellent selectivity over other related proteases, such as Cathepsin D.[1][9]
Experimental Protocols
The quantitative data presented above was generated using standardized biochemical and cell-based assays designed to measure the specific inhibition of BACE1 and BACE2 activity.
Biochemical Enzyme Inhibition Assay (Ki Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BACE proteins.
-
Objective: To determine the inhibition constant (Ki) of Verubecestat against purified recombinant human BACE1 and BACE2.
-
Enzymes and Substrate: Highly purified, soluble recombinant human BACE1 and BACE2 are used. A synthetic peptide substrate containing an optimized BACE1 cleavage sequence is employed, which can be detected upon cleavage.[11]
-
Procedure:
-
The BACE1 or BACE2 enzyme is pre-incubated with varying concentrations of Verubecestat in an assay buffer (e.g., sodium acetate buffer at an acidic pH optimal for BACE activity).
-
The enzymatic reaction is initiated by the addition of the fluorogenic or HPLC-detectable peptide substrate.
-
The reaction is allowed to proceed for a defined period at 37°C and is then terminated.
-
The amount of cleaved substrate is quantified using a suitable detection method, such as high-performance liquid chromatography (HPLC) or fluorescence spectroscopy.[11]
-
The resulting data of enzyme activity versus inhibitor concentration is fitted to the Morrison equation to determine the Ki value, which represents the dissociation constant of the enzyme-inhibitor complex.
-
Cell-Based Amyloid-β Reduction Assay (IC50 Determination)
This assay measures the functional consequence of BACE1 inhibition within a cellular context by quantifying the reduction in Aβ peptide production.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Verubecestat for the reduction of Aβ40 and Aβ42 in cells.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to overexpress human APP, often with mutations (e.g., the "Swedish" mutation) that enhance BACE1 cleavage, are commonly used.[8][11]
-
Procedure:
-
The APP-overexpressing HEK293 cells are plated in multi-well plates and allowed to adhere.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of Verubecestat.
-
The cells are incubated for a set period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion.
-
Following incubation, the conditioned medium is collected.
-
The concentrations of secreted Aβ40 and Aβ42 in the medium are quantified using highly sensitive methods such as electrochemiluminescence (ECL) or enzyme-linked immunosorbent assay (ELISA).[11]
-
The IC50 value is calculated by plotting the percentage of Aβ reduction against the logarithm of Verubecestat concentration and fitting the data to a four-parameter logistic curve.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining BACE selectivity and the distinct physiological pathways of BACE1 and BACE2.
Caption: Workflow for assessing Verubecestat's BACE1/BACE2 selectivity.
Caption: Distinct signaling pathways of BACE1 and BACE2.
References
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Structure-Based Approaches to Improving Selectivity through Utilizing Explicit Water Molecules: Discovery of Selective β-Secretase (BACE1) Inhibitors over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. behavioralhealth2000.com [behavioralhealth2000.com]
- 11. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Trials: Comparing Verubecestat's Phase 3 EPOCH and APECS Studies in Alzheimer's Disease
In the landscape of Alzheimer's disease research, the Phase 3 clinical trials of the BACE1 inhibitor Verubecestat, known as EPOCH and APECS, stand as pivotal, albeit disappointing, chapters. While both ultimately failed to demonstrate clinical efficacy, a detailed comparison of their design, outcomes, and methodologies offers valuable insights for the scientific and drug development community. This guide provides an objective, data-driven comparison of the EPOCH and APECS trials to inform future research in neurodegenerative diseases.
Verubecestat, an orally administered small molecule, was designed to inhibit the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme plays a crucial role in the amyloidogenic pathway, initiating the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. By blocking BACE1, Verubecestat aimed to reduce Aβ production and thereby slow or prevent the progression of the disease.
The EPOCH trial investigated Verubecestat in patients with mild-to-moderate Alzheimer's disease, a later stage of the disease, while the APECS trial focused on an earlier stage, prodromal Alzheimer's disease. Despite effectively lowering Aβ levels in the cerebrospinal fluid (CSF), neither trial met its primary clinical endpoints. Both studies were terminated early for futility, signaling a significant setback for the BACE1 inhibitor class and the broader amyloid hypothesis.
Comparative Overview of Trial Design and Patient Demographics
The fundamental difference between the EPOCH and APECS trials lay in the patient populations they enrolled. EPOCH targeted individuals with a clinical diagnosis of mild-to-moderate Alzheimer's, whereas APECS recruited patients with prodromal Alzheimer's, characterized by mild cognitive impairment and evidence of brain amyloid pathology. This distinction in disease stage was a strategic effort to determine if earlier intervention with a BACE1 inhibitor could yield a clinical benefit.
| Parameter | EPOCH (NCT01739348) [1][2][3] | APECS (NCT01953601) [2][4][5] |
| Patient Population | Mild-to-Moderate Alzheimer's Disease | Prodromal Alzheimer's Disease (Amnestic Mild Cognitive Impairment with positive amyloid biomarkers) |
| Number of Participants | 1,958 | 1,454 |
| Treatment Arms | Verubecestat 12 mg, Verubecestat 40 mg, Placebo | Verubecestat 12 mg, Verubecestat 40 mg, Placebo |
| Treatment Duration | 78 weeks | 104 weeks |
| Primary Outcome Measure(s) | Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) score.[2][3] | Change from baseline in the Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB) score.[4][5] |
Efficacy Outcomes: A Consistent Lack of Clinical Benefit
Despite the differences in patient populations and primary endpoints, the efficacy results from both trials were strikingly similar in their lack of positive findings. Verubecestat, at both 12 mg and 40 mg doses, failed to show any significant slowing of cognitive or functional decline compared to placebo.
| Efficacy Outcome | EPOCH | APECS |
| Primary Endpoint(s) Met? | No | No |
| ADAS-Cog Change from Baseline (at 78 weeks) | 12 mg: +7.9; 40 mg: +8.0; Placebo: +7.7 | Not a primary endpoint. |
| ADCS-ADL Change from Baseline (at 78 weeks) | 12 mg: -8.4; 40 mg: -8.2; Placebo: -8.9 | Not a primary endpoint. |
| CDR-SB Change from Baseline (at 104 weeks) | Not a primary endpoint. | 12 mg: 1.65; 40 mg: 2.02; Placebo: 1.58 |
Safety and Tolerability Profile
The safety data from both the EPOCH and APECS trials revealed a higher incidence of certain adverse events in the Verubecestat arms compared to placebo. These findings have been crucial in understanding the potential on-target and off-target effects of BACE1 inhibition.
| Adverse Event Category | EPOCH (12 mg / 40 mg vs. Placebo) [6][7][8] | APECS (12 mg / 40 mg vs. Placebo) |
| Any Adverse Event (%) | 89 / 92 vs. 82 | Data not fully published in a comparative format, but safety signals were a concern. |
| Serious Adverse Events (%) | 28 / 29 vs. 29 | Data not fully published in a comparative format. |
| Discontinuation due to Adverse Events (%) | 8 / 9 vs. 6 | Data not fully published in a comparative format. |
| Common Adverse Events with Higher Incidence in Verubecestat Arms | Rash, falls, sleep disturbances, suicidal ideation, weight loss, hair color change.[7] | Similar safety signals reported. |
Experimental Protocols and Methodologies
A closer look at the experimental protocols provides context for the trial results and guidance for future study design.
Cognitive and Functional Assessments
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This 11-item scale was a primary endpoint in the EPOCH trial and assesses multiple cognitive domains, including memory, language, and praxis. The test is administered by a trained rater and involves tasks such as word recall, naming objects and fingers, following commands, and copying geometric shapes. Scoring is based on the number and severity of errors, with higher scores indicating greater cognitive impairment.[9][10][11]
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): Also a primary endpoint in EPOCH, this 23-item inventory assesses the ability of patients to perform activities of daily living.[12][13][14][15] It is administered as an interview with a caregiver or informant who is familiar with the patient's daily functioning. The questions cover a range of activities from basic self-care (e.g., bathing, dressing) to more complex instrumental activities (e.g., using the telephone, managing finances). Scores range from 0 to 78, with higher scores representing greater independence.
-
Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB): The primary endpoint for the APECS trial, the CDR is a global rating scale used to stage the severity of dementia.[16][17][18][19][20] A trained clinician interviews both the patient and a reliable informant to assess cognitive and functional performance in six domains: Memory, Orientation, Judgment & Problem Solving, Community Affairs, Home & Hobbies, and Personal Care. Each domain is rated on a 5-point scale of impairment (0, 0.5, 1, 2, 3). The CDR-SB is the sum of the scores from all six boxes, with a higher score indicating more severe impairment.
Biomarker Analysis
-
Cerebrospinal Fluid (CSF) Analysis: In substudies of both trials, CSF was collected via lumbar puncture to measure levels of Aβ40, Aβ42, total tau, and phosphorylated tau (p-tau). Standardized collection and processing protocols are crucial for the reliability of these measurements.[21][22][23][24][25] This typically involves the use of polypropylene tubes to minimize peptide adhesion, a standardized collection volume, and specific centrifugation and storage procedures (e.g., freezing at -80°C).
-
Amyloid Positron Emission Tomography (PET) Imaging: Amyloid PET was used in substudies to visualize and quantify the burden of amyloid plaques in the brain. The EPOCH trial utilized the radiotracer [18F]flutemetamol. A typical protocol involves intravenous injection of the tracer followed by a waiting period to allow for tracer uptake in the brain, and then a PET scan is acquired.[4][26][27][28][29] The resulting images are then analyzed to calculate a standardized uptake value ratio (SUVR), which provides a quantitative measure of amyloid plaque density.
Visualizing the Science: Signaling Pathways and Trial Workflow
To better understand the mechanism of Verubecestat and the structure of its clinical evaluation, the following diagrams are provided.
Caption: Mechanism of Action of Verubecestat.
Caption: EPOCH & APECS Trial Workflow.
Conclusion
The concordant failures of the EPOCH and APECS trials delivered a significant blow to the BACE1 inhibitor therapeutic strategy for Alzheimer's disease. Despite robust target engagement, as evidenced by the reduction in CSF Aβ levels, this did not translate into a clinical benefit for patients in either the prodromal or mild-to-moderate stages of the disease. The detailed safety findings also highlight potential mechanism-based adverse events that must be carefully considered in the development of future BACE inhibitors. For researchers and drug developers, the legacy of these trials underscores the complexity of Alzheimer's disease and the challenge of translating a potent biochemical effect into a meaningful clinical outcome. A thorough understanding of the nuances of the EPOCH and APECS studies is essential for navigating the future of Alzheimer's drug development.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. unsw.edu.au [unsw.edu.au]
- 11. dementiaresearch.org.au [dementiaresearch.org.au]
- 12. scribd.com [scribd.com]
- 13. videnscenterfordemens.dk [videnscenterfordemens.dk]
- 14. unsw.edu.au [unsw.edu.au]
- 15. Adcs Adl: Complete with ease | airSlate SignNow [signnow.com]
- 16. understandingalzheimersdisease.com [understandingalzheimersdisease.com]
- 17. CDR® Calculator | National Alzheimer's Coordinating Center [naccdata.org]
- 18. Validation of the New Interpretive Guidelines for the Clinical Dementia Rating Scale Sum of Boxes Score in the NACC Database - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Clinical Dementia Rating (CDR) Scale [mdcalc.com]
- 21. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Standardization of Assay Procedures for Analysis of the CSF Biomarkers Amyloid β (1-42), Tau, and Phosphorylated Tau in Alzheimer's Disease: Report of an International Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Standardized Procedures for Blood and Cerebrospinal Fluid Collection and Storage in Neurodegenerative Biomarker Research: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. jnm.snmjournals.org [jnm.snmjournals.org]
- 28. 18F-Flutemetamol PET Imaging for Cardiomyopathy · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 29. ojs.unito.it [ojs.unito.it]
Verubecestat's Aβ-Lowering Effects: A Comparative Analysis in Alzheimer's Disease Trials
A detailed examination of verubecestat's capacity to reduce amyloid-beta peptides in cerebrospinal fluid across different Alzheimer's disease populations reveals robust target engagement. However, a comparative look at other β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors demonstrates a class-wide efficacy in Aβ reduction, alongside a shared failure to translate this biochemical effect into clinical benefit.
This guide provides a comprehensive comparison of the amyloid-beta (Aβ)-lowering effects of verubecestat and other BACE1 inhibitors in clinical trials involving patients with mild-to-moderate and prodromal Alzheimer's disease (AD). While these agents effectively reduced Aβ levels in cerebrospinal fluid (CSF), they did not slow cognitive decline, leading to the discontinuation of their development for AD. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the quantitative impact of BACE1 inhibition on Aβ biomarkers.
Comparative Efficacy in Aβ Reduction
Verubecestat demonstrated a dose-dependent and sustained reduction in Aβ levels in the CSF of patients with Alzheimer's disease. In a Phase I trial involving patients with mild-to-moderate AD, doses of 12 mg, 40 mg, and 60 mg resulted in reductions of Aβ42 from baseline by 57%, 79%, and 84%, respectively[1]. The pivotal Phase 3 EPOCH trial in a similar patient population reported a 63% to 81% reduction in CSF Aβ with 12 mg and 40 mg doses[2].
This potent Aβ-lowering effect was a hallmark of the BACE1 inhibitor class. The following tables summarize the quantitative data on Aβ reduction in CSF for verubecestat and other notable BACE1 inhibitors from various clinical trials.
Table 1: Verubecestat - Reduction of Aβ in Cerebrospinal Fluid (CSF)
| Clinical Trial | Patient Population | Dose | Aβ Species | Percent Reduction in CSF |
| Phase I | Mild-to-Moderate AD | 12 mg/day | Aβ42 | 57% |
| 40 mg/day | Aβ42 | 79% | ||
| 60 mg/day | Aβ42 | 84% | ||
| EPOCH (Phase 3) | Mild-to-Moderate AD | 12 mg/day | Aβ | 63% |
| 40 mg/day | Aβ | 81% | ||
| APECS (Phase 3) | Prodromal AD | 12 mg/day | Aβ40 & Aβ42 | ~60% |
| 40 mg/day | Aβ40 & Aβ42 | ~75%[3] |
Table 2: Comparative Aβ Reduction by Other BACE1 Inhibitors in CSF
| BACE1 Inhibitor | Clinical Trial | Patient Population | Dose | Aβ Species | Percent Reduction in CSF |
| Lanabecestat | AMARANTH (Phase 2/3) | Early AD | 20 mg/day | Aβ1-42 | 51.3%[4] |
| 50 mg/day | Aβ1-42 | 65.5%[4] | |||
| Atabecestat | Phase 1 | Preclinical & MCI due to AD | 10 mg/day | Aβ1-40 | 67%[5] |
| 50 mg/day | Aβ1-40 | 90%[5] | |||
| EARLY (Phase 2b/3) | Preclinical AD | 5 mg/day | Aβ | Dose-dependent reduction | |
| 25 mg/day | Aβ | Dose-dependent reduction | |||
| Elenbecestat | Study 202 (Phase 2) | MCI due to AD, Mild-to-Moderate AD | 50 mg/day | Aβ(1-x) | ~70% (predicted median)[6] |
| MISSION AD (Phase 3) | Early AD | 50 mg/day | Aβ | Not specified |
Mechanism of Action: BACE1 Inhibition
Verubecestat and other BACE1 inhibitors act by blocking the β-secretase enzyme, which is a key player in the amyloidogenic processing of the amyloid precursor protein (APP). By inhibiting BACE1, these drugs reduce the production of Aβ peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.
Experimental Protocols
The quantitative analysis of Aβ levels in the cerebrospinal fluid from these clinical trials relied on highly sensitive immunoassays. While specific details often vary between sponsoring companies and analytical laboratories, the general methodologies are outlined below.
Verubecestat (EPOCH and APECS Trials): The concentrations of Aβ peptides in CSF were likely determined using validated immunoassays, such as enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) electrochemiluminescence assays. These assays typically involve the following steps:
-
Sample Collection: CSF is collected from patients via lumbar puncture.
-
Sample Processing: Samples are centrifuged, aliquoted, and stored at -80°C until analysis to ensure stability.
-
Immunoassay:
-
A capture antibody specific for a particular Aβ species (e.g., Aβ40 or Aβ42) is coated onto a microplate.
-
CSF samples are added to the wells, and the Aβ peptides are captured by the antibody.
-
A detection antibody, also specific to the Aβ peptide and conjugated to a reporter enzyme or molecule, is added.
-
A substrate is added, which reacts with the reporter to produce a measurable signal (e.g., colorimetric or light-based).
-
The intensity of the signal is proportional to the concentration of the Aβ peptide in the sample, which is determined by comparison to a standard curve of known Aβ concentrations.
-
Atabecestat (EARLY Trial): For the atabecestat trials, a qualified Janssen multiplex immunoassay based on Meso Scale Discovery (MSD) electrochemiluminescence (ECL) detection technology was utilized for the simultaneous detection of Aβ1-37, Aβ1-38, Aβ1-40, and Aβ1-42 fragments in both CSF and plasma[5]. This technology offers high sensitivity and a wide dynamic range for biomarker quantification.
Lanabecestat (AMARANTH Trial): The concentration of CSF Aβ1-42 in the AMARANTH trial was measured using a validated immunoassay[7]. While the specific platform is not detailed in all publications, it would have followed a similar principle to the ELISA or MSD assays described above, ensuring rigorous validation for precision, accuracy, and reproducibility.
Conclusion
The clinical development of verubecestat and other BACE1 inhibitors provides a compelling case study in modern drug development for neurodegenerative diseases. These compounds demonstrated unequivocal success in target engagement, as evidenced by the substantial and consistent reductions in CSF Aβ levels across multiple clinical trials and patient populations. However, this profound biochemical effect did not translate into a clinical benefit for patients with mild-to-moderate or prodromal Alzheimer's disease. The failure of these trials has prompted a re-evaluation of the amyloid hypothesis and the timing of therapeutic intervention in the Alzheimer's disease continuum. For researchers, the data from these studies remain a valuable resource for understanding the pharmacodynamics of BACE1 inhibition and the complex relationship between Aβ reduction and clinical outcomes in Alzheimer's disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eisai.com [eisai.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Verubecestat TFA compared to next-generation BACE inhibitors
An objective comparison of Verubecestat, a pivotal yet unsuccessful BACE1 inhibitor, against next-generation inhibitors reveals a critical narrative in the pursuit of Alzheimer's disease therapeutics. This guide synthesizes performance data, experimental methodologies, and the ultimate clinical outcomes to provide researchers with a clear perspective on the evolution and challenges of targeting the beta-secretase enzyme.
Introduction to BACE1 Inhibition
The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which accumulate to form the characteristic amyloid plaques in Alzheimer's disease (AD) brains.[1][2] The therapeutic strategy of inhibiting BACE1 aims to reduce Aβ production, thereby slowing or preventing the neurodegenerative cascade.[3] Verubecestat (MK-8931) was a frontrunner in this class, but its failure in Phase 3 trials, along with those of several next-generation inhibitors, has provided crucial lessons for the field. These subsequent inhibitors were often designed for greater selectivity to avoid off-target effects.[4]
Comparative Performance Data
The primary distinction between Verubecestat and the next-generation inhibitors lies in their selectivity profiles and the resulting safety observations in clinical trials. While all demonstrated potent reduction of Aβ biomarkers, their clinical viability was ultimately undermined by a lack of cognitive efficacy and varying adverse events.
Biochemical and Cellular Potency
This table summarizes the inhibitory potency of Verubecestat and selected next-generation BACE inhibitors against their primary target (BACE1), a key off-target homolog (BACE2), and another off-target aspartyl protease (Cathepsin D). High selectivity for BACE1 over BACE2 was a key goal for next-generation inhibitors to reduce side effects like hair depigmentation.
| Compound | BACE1 Inhibition | BACE2 Inhibition | Selectivity vs. BACE2 | Selectivity vs. Cathepsin D |
| Verubecestat (MK-8931) | Kᵢ = 2.2 nM[2][5][6] | Kᵢ = 0.38 nM[2][5][6] | 0.17-fold (More potent on BACE2) | >45,000-fold[5][6] |
| Elenbecestat (E2609) | IC₅₀ = 27 nM[4] | - | 3.53-fold (More potent on BACE1) | - |
| Lanabecestat (AZD3293) | - | - | 14-fold (More potent on BACE1) | >1000-fold |
| Atabecestat (JNJ-54861911) | - | - | - | - |
| Data for Lanabecestat and Atabecestat inhibitory constants (Ki/IC50) were not readily available in the searched literature. Selectivity data is based on reported folds of preference. |
Clinical Trial Performance and Outcomes
All inhibitors achieved robust, dose-dependent reductions in cerebrospinal fluid (CSF) Aβ levels. However, this biomarker engagement did not translate into clinical benefit, and all trials were ultimately halted.
| Compound | Dose(s) Tested | CSF Aβ Reduction | Key Adverse Events | Clinical Trial Outcome |
| Verubecestat | 12 mg, 40 mg/day | 57% - 79% reduction in Aβ40[7] | Rash, falls/injuries, sleep disturbance, suicidal ideation, weight loss, hair color change.[3][8] | Terminated (Futility/Adverse Events)[3] |
| Elenbecestat | 50 mg/day | Predicted ~70% reduction[9] | - | Terminated (Unfavorable risk-benefit) |
| Lanabecestat | 20 mg, 50 mg/day | ~55% - 75% reduction | Psychiatric events, weight loss, hair color changes.[10] | Terminated (Futility)[10][11] |
| Atabecestat | 5 mg, 25 mg, 50 mg/day | 50% - 90% reduction[4][12] | Elevated liver enzymes (hepatotoxicity).[4] | Terminated (Safety - Liver Toxicity) |
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
BACE1 initiates the amyloidogenic pathway by cleaving APP. Inhibition of BACE1 is intended to favor the non-amyloidogenic pathway, where APP is cleaved by α-secretase.
Caption: The APP processing cascade showing the non-amyloidogenic (green) and amyloidogenic (red) pathways.
General Workflow for BACE Inhibitor Evaluation
The preclinical and clinical evaluation of BACE inhibitors follows a structured pipeline, from initial enzymatic assays to large-scale human trials.
Caption: A typical drug development pipeline for BACE1 inhibitors.
Experimental Protocols
BACE1 Enzymatic Inhibition Assay (FRET-based)
This assay quantifies the direct inhibitory effect of a compound on purified BACE1 enzyme activity using Fluorescence Resonance Energy Transfer (FRET).
-
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) of a test compound against BACE1.
-
Principle: A peptide substrate containing a fluorescent donor and a quencher acceptor is used. When the peptide is intact, the quencher suppresses the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence.[13] An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.
-
Materials:
-
Purified recombinant human BACE1 enzyme.
-
BACE1 FRET peptide substrate.
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).[13]
-
Test compounds (inhibitors) dissolved in DMSO.
-
96-well or 384-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare working solutions of BACE1 enzyme and FRET substrate in assay buffer.[14]
-
Assay Setup: To each well of the microplate, add the test compound solution (or DMSO for control).
-
Enzyme Addition: Add the BACE1 enzyme solution to all wells except for the "no enzyme" blank.
-
Reaction Initiation: Initiate the reaction by adding the FRET substrate solution to all wells.[14]
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 60-90 minutes), protected from light.[13][15]
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm or 545/585 nm depending on the substrate).[13][14] Readings can be taken kinetically or as an endpoint.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Aβ Production Assay (ELISA-based)
This assay measures the ability of a compound to reduce the secretion of Aβ peptides from cells that overexpress Amyloid Precursor Protein (APP).
-
Objective: To determine the IC₅₀ of a compound for reducing Aβ40 and Aβ42 production in a cellular context.
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of Aβ40 or Aβ42 in the conditioned media of cultured cells. This is a sandwich ELISA, where a capture antibody specific to Aβ is coated on a plate, followed by the sample, and then a detection antibody that allows for a colorimetric or fluorescent signal.[16][17]
-
Materials:
-
Cell line expressing APP (e.g., HEK293 with Swedish APP mutation, SH-SY5Y, or BE(2)-M17).[2]
-
Cell culture medium and reagents.
-
Test compounds dissolved in DMSO.
-
Aβ40 and Aβ42 ELISA kits.
-
Microplate reader for absorbance or fluorescence.
-
-
Procedure:
-
Cell Plating: Seed the cells into a 96-well cell culture plate at a predetermined density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).
-
Sample Collection: After incubation, carefully collect the conditioned cell culture medium from each well.
-
ELISA Protocol (General):
-
Add the collected conditioned media and standard Aβ peptides to the antibody-pre-coated wells of the ELISA plate.
-
Incubate to allow Aβ to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add a detection antibody that binds to a different epitope on the captured Aβ.
-
Wash the plate again.
-
Add an enzyme-linked secondary antibody (if required) and then a substrate that generates a measurable signal.
-
Stop the reaction and read the signal (e.g., absorbance at 450 nm) on a microplate reader.[18]
-
-
Data Analysis: Generate a standard curve from the known Aβ concentrations. Use this curve to calculate the Aβ concentration in each treated sample. Plot the Aβ concentration against the logarithm of the compound concentration to determine the cellular IC₅₀ value.
-
Conclusion
The journey from Verubecestat to next-generation BACE inhibitors illustrates a classic drug development challenge: translating potent biochemical and biomarker effects into tangible clinical efficacy without incurring unacceptable toxicity. Verubecestat's development was halted despite robustly lowering CSF Aβ due to a lack of cognitive improvement and a concerning side-effect profile.[3] Its potent inhibition of BACE2 was implicated in some adverse events, such as hair color changes.[8]
Next-generation inhibitors like Lanabecestat and Elenbecestat were designed with improved selectivity for BACE1 over BACE2. However, they too failed in late-stage trials, either for futility or unfavorable risk-benefit profiles.[10][11] The failure of Atabecestat was specifically linked to liver toxicity.[4] Collectively, the termination of these trials suggests that the adverse effects may be linked to the inhibition of BACE1's other physiological functions, or that reducing Aβ production late in the disease process is insufficient to alter the course of dementia.[4] These findings have compelled the scientific community to reconsider the timing of intervention, the required selectivity profile, and the overall validity of the amyloid hypothesis as targeted by BACE1 inhibition.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. behavioralhealth2000.com [behavioralhealth2000.com]
- 6. behavioralhealth2000.com [behavioralhealth2000.com]
- 7. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ELISA Protocol [protocols.io]
- 16. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. assaygenie.com [assaygenie.com]
A Comparative Safety Analysis of Verubecestat and Other Alzheimer's Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics has been marked by both promising advances and significant setbacks. Understanding the safety profiles of investigational drugs is paramount for guiding future research and development. This guide provides an objective comparison of the safety profile of Verubecestat, a BACE1 inhibitor, with other notable AD drug candidates, including another BACE inhibitor (Lanabecestat) and several amyloid-beta (Aβ)-targeting monoclonal antibodies (Aducanumab, Lecanemab, and Solanezumab). The information is supported by data from their respective clinical trials.
Comparative Safety Profiles: A Tabular Overview
The following table summarizes the incidence of key adverse events observed in the pivotal clinical trials of Verubecestat and its comparators. This allows for a direct comparison of their safety profiles.
| Adverse Event | Verubecestat (EPOCH Trial) | Lanabecestat (AMARANTH Trial) | Aducanumab (EMERGE & ENGAGE Trials) | Lecanemab (Clarity AD Trial) | Solanezumab (EXPEDITION Trials) |
| Drug Class | BACE1 Inhibitor | BACE1 Inhibitor | Anti-Aβ Monoclonal Antibody | Anti-Aβ Monoclonal Antibody | Anti-Aβ Monoclonal Antibody |
| Any Adverse Event | 89% (12mg), 92% (40mg) vs 82% (Placebo)[1][2] | Data not specified | 91.6% (High Dose) vs 86.9% (Placebo) | Higher in treatment group | Similar between groups |
| Discontinuation due to AE | 8% (12mg), 9% (40mg) vs 6% (Placebo)[1][2] | Not specified | 6.2% vs 0.6% (Placebo) | 6.9% vs 2.9% (Placebo)[3] | 3.6% vs 4.5% (Placebo)[4] |
| Falls and Injuries | 20% (12mg), 23% (40mg) vs 16% (Placebo)[1] | Not specified | 15% vs 11.8% (Placebo) | 10.4% vs 9.6% (Placebo)[5] | Not specified as significantly different |
| Suicidal Ideation | 6% (12mg), 6% (40mg) vs 3% (Placebo)[1] | Psychiatric AEs numerically greater | Not specified as a key AE | Not specified as a key AE | Not specified as a key AE |
| Rash/Dermatitis | 12% (12mg), 10% (40mg) vs 6% (Placebo)[1] | Not specified | Not specified | Not specified | Not specified |
| Weight Loss | 6% (12mg), 6% (40mg) vs 3% (Placebo)[1] | Reported | Not specified | Not specified | Not specified |
| Sleep Disturbance | 10% (12mg), 8% (40mg) vs 5% (Placebo)[1] | Not specified | Not specified | Not specified | Not specified |
| Hair Color Change | 2% (12mg), 3% (40mg) vs 0% (Placebo)[1] | Reported | Not specified | Not specified | Not specified |
| Cognitive Worsening | Reported | Reported | Not specified | Not specified | Not specified |
| ARIA-E (Edema/Effusion) | Not a characteristic AE | Not a characteristic AE | 35% (High Dose) vs 2.7% (Placebo)[6] | 12.6% vs 1.7% (Placebo)[3][5] | 0.9% vs 0.4% (Placebo)[7] |
| ARIA-H (Hemorrhage) | Not a characteristic AE | Not a characteristic AE | 19.1% (microhemorrhage), 14.7% (superficial siderosis) vs 6.6% and 2.2% (Placebo)[8] | 17.3% vs 9.0% (Placebo)[3] | 4.9% vs 5.6% (Placebo)[7] |
| Infusion-Related Reactions | N/A (Oral) | N/A (Oral) | Not specified as a key AE | 26.4% vs 7.4% (Placebo)[3][5] | Not specified as significantly different |
| Headache | Not specified as significantly different | Not specified as significantly different | 20.5% vs 15.2% (Placebo) | 11.1% vs 8.1% (Placebo)[5] | Not specified as significantly different |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.
Verubecestat (EPOCH & APECS Trials)
-
EPOCH (NCT01739348): A Phase 2/3 randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of verubecestat (12 mg and 40 mg daily) over 78 weeks in patients with mild-to-moderate Alzheimer's disease.[9][10] The primary endpoints were the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) score.[9]
-
APECS (NCT01953601): A Phase 3 randomized, double-blind, placebo-controlled trial that assessed the efficacy and safety of verubecestat (12 mg and 40 mg daily) for 104 weeks in individuals with prodromal Alzheimer's disease.[4][11] The primary outcome was the change from baseline in the Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB) score.[4][11]
Lanabecestat (AMARANTH Trial)
-
AMARANTH (NCT02245737): A Phase 2/3 randomized, double-blind, placebo-controlled trial that investigated the efficacy and safety of lanabecestat (20 mg and 50 mg daily) for 104 weeks in patients with early Alzheimer's disease (mild cognitive impairment due to AD or mild AD dementia).[2][12][13] The primary endpoint was the change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[2]
Aducanumab (EMERGE & ENGAGE Trials)
-
EMERGE (NCT02484547) & ENGAGE (NCT02477800): Two parallel Phase 3 randomized, double-blind, placebo-controlled trials that evaluated the efficacy and safety of aducanumab (low and high dose, titrated to 10 mg/kg) administered intravenously every 4 weeks for 76 weeks in participants with early Alzheimer's disease.[6][14] The primary endpoint for both studies was the change from baseline in the CDR-SB score.[6]
Lecanemab (Clarity AD Trial)
-
Clarity AD (NCT03887455): An 18-month, Phase 3 randomized, double-blind, placebo-controlled trial that assessed the efficacy and safety of lecanemab (10 mg/kg biweekly) in participants with early Alzheimer's disease.[3][8] The primary endpoint was the change from baseline at 18 months in the CDR-SB score.[8]
Solanezumab (EXPEDITION Trials)
-
EXPEDITION, EXPEDITION2, and EXPEDITION3 (NCT00905372, NCT00904683, NCT01900665): A series of Phase 3 randomized, double-blind, placebo-controlled trials that evaluated the efficacy and safety of solanezumab (400 mg every 4 weeks) in patients with mild-to-moderate Alzheimer's disease.[4][15] The primary outcomes in the initial trials were changes in the ADAS-Cog11 and ADCS-ADL scores, with EXPEDITION3 focusing on the ADAS-Cog14 in patients with mild AD.[7]
Visualizing the Comparison: Drug Class and Key Safety Concerns
The following diagram illustrates the mechanistic differences between BACE1 inhibitors and anti-Aβ monoclonal antibodies and highlights their distinct primary safety concerns.
Caption: Drug classes, mechanisms, and associated primary safety concerns.
Discussion
The safety profiles of Verubecestat and other BACE1 inhibitors differ significantly from those of the anti-Aβ monoclonal antibodies. BACE1 inhibitors, such as Verubecestat and Lanabecestat, have been associated with a range of adverse events including falls, injuries, suicidal ideation, weight loss, and cognitive worsening.[1] These side effects are thought to be related to the inhibition of BACE1, which has multiple physiological substrates beyond the amyloid precursor protein.
In contrast, the primary safety concern for anti-Aβ monoclonal antibodies like Aducanumab and Lecanemab is Amyloid-Related Imaging Abnormalities (ARIA).[3][8] ARIA is characterized by brain edema (ARIA-E) or hemorrhage (ARIA-H) and is believed to be a consequence of the inflammatory response to the clearance of amyloid plaques. The incidence and severity of ARIA vary among the different antibodies and are often higher in individuals who are carriers of the APOE4 allele. Solanezumab, which primarily targets soluble Aβ monomers, has shown a much lower incidence of ARIA compared to plaque-clearing antibodies.[7]
It is crucial to note that the clinical trials for Verubecestat and Lanabecestat were terminated due to a lack of efficacy and, in the case of Verubecestat's APECS trial, a determination that the potential benefits did not outweigh the risks.[4] While some anti-Aβ monoclonal antibodies have received regulatory approval, their clinical benefit continues to be a subject of debate within the scientific community, particularly when weighed against their safety risks and cost.
This comparative guide highlights the distinct safety challenges associated with different therapeutic approaches for Alzheimer's disease. A thorough understanding of these safety profiles is essential for the continued development of safer and more effective treatments for this devastating neurodegenerative condition.
References
- 1. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. ctad-alzheimer.com [ctad-alzheimer.com]
- 5. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Researchers publish safety data from Phase 3 aducanumab trials, showing incidence of ARIA | Alzheimer Europe [alzheimer-europe.org]
- 7. Phase 3 trials of solanezumab for mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Breaking Med [breakingmed.org]
- 9. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. merck.com [merck.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. Eli Lilly and Company’s Phase III EXPEDITION3 trial of solanezumab fails to meet primary endpoint - Clinical Trials Arena [clinicaltrialsarena.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Verubecestat TFA
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Verubecestat TFA, a potent BACE1 inhibitor used in Alzheimer's disease research. While Verubecestat itself is not classified as a hazardous substance, its trifluoroacetate (TFA) salt form introduces hazards associated with trifluoroacetic acid, a corrosive and environmentally harmful chemical. Adherence to these procedures is critical for minimizing risks and ensuring compliance with safety regulations.
Hazard Identification and Quantitative Data
This compound's hazard profile is primarily dictated by the trifluoroacetic acid component. The following table summarizes the key hazard information.
| Hazard Classification | Description | GHS Pictograms | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | Corrosion | Danger | H314 |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[2] | Exclamation Mark | Warning | H332 |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects.[1][2] | None | None | H412 |
Personal Protective Equipment (PPE)
Before handling this compound, especially during disposal procedures, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. The glove material must be impermeable and resistant to the product.[3]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: While not generally required for small quantities handled with adequate ventilation, a respirator may be necessary if vapors or aerosols are generated.[3]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Segregation of Waste:
-
All waste containing this compound must be segregated from other waste streams.[4]
-
Do not mix with incompatible materials such as bases, oxidizers, or hydrides.[4][5]
2. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container, preferably made of glass or high-density polyethylene (HDPE).[5]
-
The container must be kept tightly closed when not in use.[5][6]
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound" or "Verubecestat Trifluoroacetate". Avoid using abbreviations.[5]
3. Handling Spills:
-
Minor Spills (<50 mL):
-
Alert personnel in the immediate area.
-
If safe to do so, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[1][5][6]
-
Place the contaminated absorbent material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills (>50 mL):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and post a warning sign.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[5]
-
4. Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[5]
-
Arrange for pickup and disposal by a certified hazardous waste management company, following your institution's specific procedures.[4][5]
-
Do not pour this compound waste down the drain. [2][4] The trifluoroacetic acid component is harmful to aquatic organisms.[1][2]
5. Decontamination:
-
Rinse any equipment that has come into contact with this compound with water or a dilute aqueous bicarbonate solution.[5]
-
Thoroughly wash hands with soap and water after handling the compound.[6]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 6. carlroth.com [carlroth.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Verubecestat TFA
For researchers and scientists in the field of drug development, ensuring personal safety while handling potent compounds like Verubecestat TFA is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for safe handling, and compliant disposal procedures. By adhering to these guidelines, laboratories can foster a culture of safety and build deep trust in their commitment to protecting their most valuable asset: their people.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye Protection | Respiratory Protection | Body Protection |
| Weighing and preparing solutions | Chemical fume hood or ventilated balance enclosure | Double-gloving with nitrile or neoprene gloves | Chemical safety goggles with side shields or a face shield | NIOSH-approved respirator (e.g., N95) or a Powered Air-Purifying Respirator (PAPR) | Lab coat, disposable gown, or coverall |
| Cell culture and in-vitro assays | Biological safety cabinet (Class II) | Nitrile gloves | Safety glasses with side shields | Not generally required if handled in a BSC | Lab coat |
| In-vivo studies (dosing) | Ventilated cage changing station | Nitrile gloves | Safety glasses with side shields | NIOSH-approved respirator if splashes or aerosols are possible | Lab coat or disposable gown |
| Waste disposal | Chemical fume hood | Double-gloving with nitrile or neoprene gloves | Chemical safety goggles with side shields | NIOSH-approved respirator if handling powders or creating aerosols | Lab coat or disposable gown |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
